TH-263
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-benzyl-4-(benzylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVJMITKNOVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Navitoclax (ABT-263)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "TH-263" as specified in the query is commercially available as a negative control for the LIMK1/2 inhibitor TH-257. Given the context of the request for an in-depth guide on its "discovery and synthesis" for a drug development audience, it is highly probable that this is a typographical error for the well-known anti-cancer agent ABT-263 (Navitoclax) . This document will proceed under that assumption, providing a comprehensive technical overview of Navitoclax.
Executive Summary
Navitoclax (ABT-263) is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It is a second-generation BH3 mimetic that targets Bcl-2, Bcl-xL, and Bcl-w, playing a crucial role in the induction of apoptosis in cancer cells that overexpress these survival proteins. Developed by Abbott Laboratories (now AbbVie), Navitoclax has been extensively studied in numerous preclinical and clinical trials for both hematologic malignancies and solid tumors. This guide details the discovery, synthesis, mechanism of action, and key experimental protocols associated with Navitoclax, providing a technical resource for researchers in oncology and drug development.
Discovery of Navitoclax (ABT-263)
The discovery of Navitoclax is a landmark in the field of targeting protein-protein interactions with small molecules. It evolved from its predecessor, ABT-737, which was identified through a fragment-based drug discovery approach.
From ABT-737 to an Orally Bioavailable Drug:
ABT-737 was a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, but it suffered from poor oral bioavailability, limiting its clinical utility. The development of Navitoclax focused on modifying the structure of ABT-737 to improve its pharmacokinetic properties without compromising its high affinity for the target proteins. Medicinal chemistry efforts focused on three key areas of the ABT-737 scaffold to enhance oral absorption and metabolic stability. This structure-activity relationship (SAR) driven approach led to the identification of Navitoclax as a clinical candidate with significant oral efficacy in preclinical models.
Chemical Synthesis
The chemical synthesis of Navitoclax is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. The synthesis described in the patent literature outlines a convergent approach.
Key Synthetic Steps:
A plausible synthetic route involves:
-
Synthesis of the core biphenyl-like fragment: This often involves a Suzuki coupling or a similar cross-coupling reaction to create the central aromatic structure.
-
Functionalization of the core: Introduction of the piperazine (B1678402) moiety and the dimethylcyclohexene group through a series of reactions, potentially including a Mannich reaction to streamline the process.
-
Synthesis of the sulfonamide portion: This involves the preparation of the substituted benzenesulfonamide (B165840) which will be coupled to the other fragment.
-
Final Coupling: The two key fragments are coupled via an amide bond formation to yield Navitoclax.
A detailed, step-by-step synthetic scheme based on publicly available information would be extensive. For researchers requiring a precise, reproducible protocol, consulting the primary patent literature (e.g., US Patent 7,390,799) is recommended.
Mechanism of Action
Navitoclax functions as a BH3 mimetic, targeting the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, primarily Bcl-2, Bcl-xL, and Bcl-w.
The Bcl-2 Family and Apoptosis:
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bim, Bad, and Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, and Mcl-1). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing the initiation of apoptosis. In many cancer cells, the overexpression of anti-apoptotic proteins is a key survival mechanism.
Navitoclax-Induced Apoptosis:
Navitoclax binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w. This binding displaces pro-apoptotic BH3-only proteins, such as Bim. The liberated Bim can then directly activate the pro-apoptotic effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This triggers the activation of a cascade of caspases, ultimately leading to the execution of apoptosis and cell death.
Quantitative Data
The following tables summarize the key quantitative data for Navitoclax (ABT-263).
Table 1: Binding Affinities (Ki)
| Target Protein | Binding Affinity (Ki) | Reference(s) |
| Bcl-2 | ≤ 1 nM | [1] |
| Bcl-xL | ≤ 0.5 nM | [2] |
| Bcl-w | ≤ 1 nM | [1] |
Table 2: Cellular Activity (IC50 / EC50)
| Cell Line | Assay Type | IC50 / EC50 | Reference(s) |
| H146 (SCLC) | Growth Inhibition | 110 nM (EC50) | [3] |
| H82 (SCLC) | Growth Inhibition | 22 µM (EC50) | [3] |
| Various Lymphoid and SCLC lines | Cell Viability | ≤ 1 µM (EC50) | [2] |
| Various Cancer Cell Lines | Apoptosis Induction | 3.4 - 12 µM (IC50) | [4] |
Note: IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and the endpoint being measured.
Experimental Protocols
In Vitro Apoptosis Assay using Annexin V Staining
This protocol outlines a general procedure for assessing apoptosis in cancer cell lines treated with Navitoclax using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Navitoclax (ABT-263)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight if applicable.
-
Treatment: Prepare a stock solution of Navitoclax in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. Replace the medium in the wells with the Navitoclax-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle enzyme-free dissociation solution or trypsin. Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the efficacy of orally administered Navitoclax in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Navitoclax (ABT-263)
-
Vehicle for oral gavage (e.g., a mixture of Phosal 50PG, PEG400, and Ethanol)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the Navitoclax formulation in the appropriate vehicle.
-
Administer Navitoclax orally via gavage at the desired dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the Navitoclax-treated group and the vehicle-treated control group.
Visualizations
Signaling Pathway of Navitoclax Action
Caption: Mechanism of action of Navitoclax (ABT-263) in inducing apoptosis.
Experimental Workflow for In Vitro Apoptosis Assay
Caption: Workflow for assessing Navitoclax-induced apoptosis via flow cytometry.
References
TH-263: A Technical Guide to its Role as a Negative Control in LIM Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-263 is a diaryl sulfonamide derivative widely recognized in the scientific community as an essential negative control for studies involving the chemical probe TH-257.[1] TH-257 is a potent and selective allosteric inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), key regulators of actin cytoskeletal dynamics.[2][3] In contrast, this compound is specifically designed to be biologically inactive against these kinases, making it an indispensable tool for validating that the observed effects of TH-257 are due to the specific inhibition of LIMKs and not off-target or compound-related artifacts.[1][4] This guide provides a comprehensive overview of the biological profile of this compound, focusing on its lack of interaction with LIMK1 and LIMK2, the associated signaling pathways, and the experimental protocols used to confirm its inactivity.
Biological Inactivity and Target Profile
The primary characteristic of this compound is its pronounced lack of inhibitory activity against both LIMK1 and LIMK2. This has been quantitatively demonstrated in multiple assay formats.
Quantitative Data on Biological Inactivity
The following tables summarize the inhibitory potency of this compound in comparison to its active counterpart, TH-257, in both biochemical and cellular assays.
Table 1: Biochemical Assay Data for this compound and TH-257
| Compound | Target | Assay Type | IC50 |
| This compound | LIMK1 | RapidFire MS | > 50 µM[4] |
| This compound | LIMK2 | RapidFire MS | > 50 µM[4] |
| TH-257 | LIMK1 | RapidFire MS | 84 nM[2] |
| TH-257 | LIMK2 | RapidFire MS | 39 nM[2] |
Table 2: Cellular Assay Data for this compound and TH-257
| Compound | Target | Assay Type | IC50 |
| This compound | LIMK1 | NanoBRET | > 25 µM[4] |
| This compound | LIMK2 | NanoBRET | > 25 µM[4] |
| TH-257 | LIMK1 | NanoBRET | 250 nM[2] |
| TH-257 | LIMK2 | NanoBRET | 150 nM[2] |
Signaling Pathways
This compound is utilized in the context of the LIMK signaling pathway to ensure that any observed cellular changes are a direct result of LIMK inhibition by a corresponding active probe. The LIMK pathway is a critical regulator of actin dynamics.
The LIMK-Cofilin Signaling Pathway
LIMK1 and LIMK2 are downstream effectors of the Rho family of small GTPases.[2] Upon activation by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), LIMKs phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2] This inactivation of cofilin leads to the stabilization of actin filaments and subsequent changes in cell morphology, motility, and other cellular processes. The use of this compound as a negative control helps to confirm that perturbations in this pathway are specifically due to the inhibition of LIMK.
Experimental Protocols
The confirmation of this compound's inactivity against LIMK1 and LIMK2 has been established through various rigorous experimental protocols. Below are detailed methodologies for key assays used in its characterization.[4]
Differential Scanning Fluorimetry (DSF) Assay
This assay is used to assess the binding of a compound to a target protein by measuring changes in the protein's thermal stability.
-
Objective: To determine if this compound binds to and stabilizes LIMK1 or LIMK2.
-
Methodology:
-
A solution of 2 µM of either LIMK1 or LIMK2 is prepared in an assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol).
-
SYPRO Orange dye is added to the protein solution at a 1:1000 dilution.
-
This compound is added to a final concentration of 10 µM.
-
20 µL of each sample is placed in a 96-well plate.
-
The plate is heated from 25 to 95 °C, and the fluorescence is monitored using a real-time PCR machine.
-
The change in melting temperature (ΔTm) is calculated. A significant positive ΔTm would indicate compound binding. For this compound, no significant shift is observed.
-
RapidFire Mass Spectrometry (RF-MS) Kinase Assay
This is a high-throughput biochemical assay that directly measures the enzymatic activity of the kinase.
-
Objective: To quantify the inhibitory effect of this compound on the phosphorylation of cofilin by LIMK1 and LIMK2.
-
Methodology:
-
The kinase reaction is performed with LIMK1 or LIMK2, the substrate cofilin, and ATP.
-
The reaction is initiated and incubated at room temperature.
-
The reaction is quenched, and the sample is loaded onto a RapidFire high-throughput mass spectrometry system.
-
The amount of phosphorylated cofilin is measured.
-
IC50 values are determined by measuring the enzyme activity at various concentrations of the test compound. For this compound, the IC50 is greater than 50 µM, indicating a lack of significant inhibition.[4]
-
NanoBRET Cellular Target Engagement Assay
This assay measures compound binding to a target protein within living cells.
-
Objective: To confirm the lack of this compound binding to LIMK1 and LIMK2 in a cellular context.
-
Methodology:
-
Cells are transiently transfected with a plasmid encoding a NanoLuc-LIMK1 or -LIMK2 fusion protein.
-
A cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase is added.
-
This compound is added at various concentrations.
-
Bioluminescence Resonance Energy Transfer (BRET) is measured. If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
IC50 values are calculated from the dose-response curves. For this compound, the IC50 is greater than 25 µM, confirming its inability to effectively bind to LIMK1 or LIMK2 in cells.[4]
-
Conclusion
This compound serves as a crucial and well-characterized negative control for the LIMK1/2 inhibitor TH-257. Its demonstrated lack of activity in both biochemical and cellular assays provides researchers with a reliable tool to ensure the specificity of their findings when investigating the roles of LIM kinases in various biological processes. The use of this compound alongside its active counterpart is a critical component of rigorous experimental design in the study of the LIMK-cofilin signaling pathway and its implications in health and disease.
References
Preliminary In Vitro Studies of ABT-263 (Navitoclax): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of ABT-263, also known as Navitoclax. ABT-263 is a potent and orally bioavailable small molecule that acts as a BH3 mimetic, inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] This inhibition restores the natural process of programmed cell death, or apoptosis, in cancer cells, making ABT-263 a promising agent in oncology research. This document summarizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
ABT-263 functions by mimicking the BH3 domain of pro-apoptotic proteins like BIM, BAD, and PUMA.[1] In many cancer cells, anti-apoptotic proteins of the Bcl-2 family are overexpressed, sequestering these pro-apoptotic activators and preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w with high affinity, ABT-263 displaces the pro-apoptotic proteins, freeing them to activate BAX and BAK.[1][2] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, initiating the caspase cascade and culminating in apoptosis.[1]
Quantitative Data
The in vitro efficacy of ABT-263 has been evaluated across a wide range of cancer cell lines. The following tables summarize its binding affinities for target proteins and its cytotoxic activity in various cancer types.
Table 1: Binding Affinity of ABT-263 to Anti-Apoptotic Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | < 1 nM |
| Bcl-xL | < 1 nM |
| Bcl-w | < 1 nM |
Data sourced from studies demonstrating the potent interaction of ABT-263 with its target proteins.[1]
Table 2: In Vitro Cytotoxicity (IC50) of ABT-263 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H1048 | Small Cell Lung Cancer | 0.06 |
| SW480 | Colon Cancer | 0.43 |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.43 |
| 22RV1 | Prostate Cancer | >10 |
| OVCAR-3 | Ovarian Carcinoma | 1.98 |
| Calu-1 | Non-Small Cell Lung Cancer | 0.83 |
| Calu-3 | Non-Small Cell Lung Cancer | 1.71 |
| EC109 | Esophageal Cancer | 10.7 ± 1.4 |
| HKESC-2 | Esophageal Cancer | 7.1 ± 1.5 |
| CaES-17 | Esophageal Cancer | 8.2 ± 1.6 |
IC50 values represent the concentration of ABT-263 required to inhibit the growth of 50% of the cell population and can vary based on experimental conditions.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following are detailed protocols for key assays used in the characterization of ABT-263.
Cell Viability (MTS) Assay
This assay is used to assess the effect of ABT-263 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ABT-263 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ABT-263 in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ABT-263. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ABT-263 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of ABT-263 or vehicle (DMSO) for 48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bcl-xL, Mcl-1, BAX, and cleaved PARP, following treatment with ABT-263.
Materials:
-
Cancer cell lines of interest
-
ABT-263 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, BAX, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with ABT-263 for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between different treatment groups.[7][8]
Visualizations
The following diagrams illustrate the signaling pathway affected by ABT-263 and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of ABT-263 in inducing apoptosis.
Caption: General experimental workflow for in vitro evaluation of ABT-263.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. edspace.american.edu [edspace.american.edu]
- 4. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. epidermal-growth-factor-receptor-994-1002-acetyl-amide.com [epidermal-growth-factor-receptor-994-1002-acetyl-amide.com]
- 8. bio-rad.com [bio-rad.com]
In Vivo Efficacy of ABT-263 (Navitoclax) in Animal Models: A Technical Guide
Disclaimer: Initial searches for "TH-263" did not yield relevant results. This document assumes the query intended to be for the well-researched compound ABT-263 (Navitoclax) , a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins.
This technical guide provides a comprehensive overview of the in vivo efficacy of ABT-263 in various animal models, with a focus on its application in oncology and as a senolytic agent. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
ABT-263 is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these proteins, ABT-263 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[2][3] This mechanism is also leveraged for its senolytic activity, where it selectively induces apoptosis in senescent cells, which often overexpress anti-apoptotic proteins to survive.[4][5]
Quantitative In Vivo Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of ABT-263 in various animal models.
Table 1: Efficacy of Single-Agent ABT-263 in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference(s) |
| Small-Cell Lung Cancer (SCLC) | Nude Mice | H146 | 100 mg/kg/day, p.o. | Complete tumor regression | [6] |
| Small-Cell Lung Cancer (SCLC) | Nude Mice | H1048 | 80 mg/kg/day, p.o. | Partial tumor regression | [7] |
| Acute Lymphoblastic Leukemia (ALL) | Nude Mice | ALL xenografts | 100 mg/kg/day, p.o. | 19 of 31 xenografts showed objective responses | [8][9] |
| Breast Cancer | NSG Mice | MDA-MB-231 | 50 mg/kg, p.o., every other day | No significant effect on tumor growth as monotherapy | [5] |
| Ovarian Cancer | Nude Mice | SKOV3 | 100 mg/kg/day, p.o. | Not efficacious as monotherapy | [10] |
p.o. = per os (by mouth)
Table 2: Efficacy of ABT-263 in Combination Therapies in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Combination Agent(s) | Dosing Regimen (ABT-263) | Efficacy | Reference(s) |
| Breast Cancer | NSG Mice | MDA-MB-231 | Doxorubicin | 50 mg/kg, p.o., every other day | Significant decrease in tumor volume and prolonged tumor maintenance | [5] |
| Small-Cell Lung Cancer (SCLC) | Nude Mice | H1048 | AZD8055 | 80 mg/kg/day, p.o. | Marked tumor regression | [7] |
| Ovarian Cancer | Nude Mice | SKOV3 | Docetaxel | 100 mg/kg/day, p.o. | Significant decrease in tumor burden | [10] |
| Esophageal Cancer | N/A | N/A | 5-FU | N/A | Synergistic lethal effects and amplified apoptosis in vitro | [11] |
Experimental Protocols
Animal Models
-
Xenograft Models: Immunodeficient mice (e.g., nude, NSG) are commonly used for establishing xenograft tumors from human cancer cell lines.[5][6] This allows for the evaluation of drug efficacy on human tumors in an in vivo environment.
-
Genetically Engineered Mouse Models (GEMMs): For some studies, GEMMs that spontaneously develop tumors are utilized to better recapitulate human cancer progression.[7]
-
Aged Mice: To study the senolytic effects of ABT-263, aged mice (e.g., 24 months old) are often used.[12]
Drug Formulation and Administration
-
Vehicle: A common vehicle for oral administration of ABT-263 is a solution of 60% Phosal 50PG, 30% PEG400, and 10% Ethanol.[13] The drug is dissolved in the vehicle, often with heating (50-60°C) and sonication to aid dissolution.[13]
-
Administration: Oral gavage is the most frequent route of administration for ABT-263 in animal studies.[5][12][13]
Dosing Regimen
-
Dosage: Doses typically range from 50 mg/kg to 100 mg/kg per day.[5][6]
-
Schedule: Dosing can be continuous (daily) or intermittent (e.g., daily for a number of weeks followed by a break).[6][14]
Efficacy Assessment
-
Tumor Volume: Tumor size is regularly measured using calipers, and tumor volume is calculated.[5]
-
Survival: The overall survival of the animals is monitored to assess the long-term efficacy of the treatment.
-
Biomarker Analysis: Tumor and tissue samples can be collected for immunohistochemistry or western blotting to analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3) or senescence.[4]
Signaling Pathways and Experimental Workflows
ABT-263 Mechanism of Action: Apoptosis Induction
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell and molecular determinants of in vivo efficacy of the BH3 mimetic ABT-263 against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell and Molecular Determinants of In Vivo Efficacy of the BH3 Mimetic ABT-263 Against Pediatric Acute Lymphoblastic Leukemia Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 11. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 13. protocols.io [protocols.io]
- 14. The senolytic drug ABT-263 accelerates ovarian aging in older female mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of Exemplar-263
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following data and protocols are provided for a hypothetical compound, "Exemplar-263," to serve as a comprehensive template. No public data exists for a compound designated "TH-263." Users should replace the placeholder information with their own experimental results.
Introduction
Exemplar-263 is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a key enzyme implicated in the progression of various oncological and inflammatory disorders. Early-stage development requires a thorough understanding of its physicochemical properties to enable robust formulation and preclinical evaluation. This document provides a detailed overview of the solubility and stability profile of Exemplar-263 in various pharmaceutically relevant solvents and conditions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. Both kinetic and thermodynamic solubility assays were performed to characterize Exemplar-263.
Quantitative Solubility Data
The solubility of Exemplar-263 was determined in a range of common organic solvents and aqueous buffers. All experiments were conducted at 25°C.
| Solvent/Medium | Type | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | Aqueous | < 1 | < 0.002 | HPLC-UV |
| PBS (pH 7.4) | Aqueous Buffer | 2.5 | 0.005 | HPLC-UV |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 1.8 | 0.004 | HPLC-UV |
| FaSSIF (pH 6.5) | Biorelevant | 15.2 | 0.032 | HPLC-UV |
| DMSO | Organic | > 20,000 | > 42.0 | Visual/HPLC-UV |
| Ethanol | Organic | 550 | 1.15 | HPLC-UV |
| Propylene Glycol | Organic | 8,300 | 17.4 | HPLC-UV |
| PEG 400 | Organic | 12,500 | 26.2 | HPLC-UV |
Assuming a molecular weight of 476.5 g/mol for Exemplar-263.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol details the shake-flask method used to determine the thermodynamic solubility of Exemplar-263.
-
Preparation: Add an excess amount of solid Exemplar-263 compound to a series of glass vials, each containing 1 mL of the desired solvent or buffer.
-
Equilibration: Seal the vials and place them in a shaker or rotator incubator set to 25°C. Agitate the samples for 24 hours to ensure equilibrium is reached.
-
Sample Processing: After 24 hours, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Quantification: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the diluted sample by a validated HPLC-UV method against a standard curve of Exemplar-263 to determine the concentration.
Stability Profile
The chemical stability of Exemplar-263 was evaluated under various stress conditions to identify potential degradation pathways and establish appropriate storage and handling procedures.
Quantitative Stability Data
The stability of Exemplar-263 was assessed in solution (PBS, pH 7.4) and in solid form over 72 hours. The percentage of the parent compound remaining was quantified by HPLC.
| Condition | Form | Time (hours) | % Parent Remaining | Degradants Observed |
| 40°C | Solid | 72 | 99.8% | None |
| 40°C / 75% RH | Solid | 72 | 99.5% | None |
| High-Intensity Light (ICH Q1B) | Solid | 72 | 98.2% | D-1 (RRT 1.2) |
| Aqueous Solution (pH 3.0) @ 50°C | Solution | 72 | 91.5% | D-2 (RRT 0.8) |
| Aqueous Solution (pH 7.4) @ 50°C | Solution | 72 | 99.1% | Trace D-2 |
| Aqueous Solution (pH 9.0) @ 50°C | Solution | 72 | 85.3% | D-3 (RRT 0.9) |
| H₂O₂ (3%) in Solution @ RT | Solution | 24 | 78.6% | D-4 (RRT 1.5) |
Experimental Protocol: Forced Degradation Study
This protocol outlines the methodology for assessing the stability of Exemplar-263 under stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Exemplar-263 in DMSO.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Dilute the stock solution into 0.1 N HCl, water, and 0.1 N NaOH to a final concentration of 10 µg/mL. Incubate samples at 50°C.
-
Oxidative Degradation: Dilute the stock solution into a 3% hydrogen peroxide solution to a final concentration of 10 µg/mL. Incubate at room temperature.
-
Photostability: Expose solid Exemplar-263 powder to high-intensity light as per ICH Q1B guidelines.
-
-
Time Points: Collect aliquots at specified time points (e.g., 0, 4, 8, 24, 72 hours). Quench reactions where necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of Exemplar-263 remaining relative to the T=0 sample and identify any major degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the physicochemical characterization process for Exemplar-263.
Hypothetical Signaling Pathway
The diagram below represents the hypothetical XYZ kinase signaling pathway targeted by Exemplar-263.
The Evolving Landscape of Bcl-2 Family Inhibitors: A Technical Guide to Navitoclax (ABT-263) and Its Analogs
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. The overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Bcl-w, is a hallmark of many cancers, enabling malignant cells to evade apoptosis and contributing to tumor progression and therapeutic resistance. Navitoclax (formerly ABT-263), a potent, orally bioavailable small molecule inhibitor of Bcl-2, Bcl-xL, and Bcl-w, has been a pivotal tool in the exploration of this therapeutic strategy. This technical guide provides a comprehensive overview of Navitoclax, its significant analogs, and key derivatives, with a focus on their chemical synthesis, structure-activity relationships, and mechanisms of action. It is important to note that the initially referenced "TH-263" is likely a typographical error for ABT-263, the central subject of this guide.
Core Compound: Navitoclax (ABT-263)
Navitoclax was developed by Abbott Laboratories (now AbbVie) as a more orally bioavailable analog of its predecessor, ABT-737.[1] It functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] This action displaces pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, ultimately resulting in apoptosis.[1]
Key Analogs and Derivatives
The development of Bcl-2 family inhibitors has been an iterative process of refining potency, selectivity, and pharmacokinetic properties. The following are the most notable compounds related to Navitoclax:
-
ABT-737: The foundational, non-orally bioavailable predecessor to Navitoclax.[4] It exhibits potent binding to Bcl-2, Bcl-xL, and Bcl-w.[4][5] While effective in preclinical models, its poor oral bioavailability limited its clinical development.[4]
-
Venetoclax (B612062) (ABT-199/GDC-0199): A highly significant derivative of Navitoclax, engineered for selectivity towards Bcl-2 over Bcl-xL. This selectivity mitigates the on-target thrombocytopenia (low platelet count) observed with Navitoclax, which is caused by the inhibition of Bcl-xL, a protein essential for platelet survival.[6] Venetoclax is an FDA-approved therapeutic for certain hematological malignancies.
-
Nav-Gal: A novel prodrug of Navitoclax developed through galacto-conjugation.[7] This modification is designed to reduce the thrombocytopenia associated with Navitoclax while maintaining its therapeutic efficacy.[7]
Quantitative Biological Activity
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Navitoclax and its key analogs against various Bcl-2 family proteins and cancer cell lines.
Table 1: Binding Affinities (Ki, nM) of Navitoclax and Analogs to Bcl-2 Family Proteins
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >440 |
| ABT-737 | 30.3 | 78.7 | 197.8 | >10,000 |
| Venetoclax (ABT-199) | <0.01 | 48 | - | >440 |
Data compiled from multiple sources. Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Cytotoxicity (IC50) of Navitoclax and Analogs in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Navitoclax (ABT-263) | PC3 | Prostate Cancer | 4.76[8] |
| ABT-737 | HL-60 | Acute Myeloid Leukemia | 0.05[5] |
| ABT-737 | KG-1 | Acute Myeloid Leukemia | 0.08[5] |
| ABT-737 | NB-4 | Acute Promyelocytic Leukemia | 0.08[5] |
Signaling Pathway
Navitoclax and its analogs exert their pro-apoptotic effects by intervening in the intrinsic apoptosis pathway, which is tightly regulated by the Bcl-2 family of proteins.
Caption: Mechanism of Action of Navitoclax.
Experimental Protocols
While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic schemes for Navitoclax and its key analogs can be outlined based on published literature and patents.
General Synthesis Strategy for Navitoclax (ABT-263):
The synthesis of Navitoclax is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final molecule.
Caption: General Synthesis Workflow for Navitoclax.
Methodology for In Vitro Cytotoxicity Assay (Example):
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of the test compound (e.g., Navitoclax) is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Navitoclax and its analogs have been instrumental in validating the Bcl-2 family of proteins as a viable therapeutic target in oncology. The evolution from the non-orally bioavailable ABT-737 to the dual inhibitor Navitoclax, and further to the highly selective Venetoclax, illustrates a successful structure-based drug design strategy aimed at improving efficacy and minimizing toxicity. The ongoing research into new derivatives and combination therapies continues to expand the potential of this class of drugs in treating a wide range of malignancies. This guide provides a foundational understanding of these important compounds for professionals in the field of drug discovery and development.
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ABT-737 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navitoclax - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Initial Search Clarification: A comprehensive search for "TH-263" did not yield any publicly available information related to a specific chemical compound in the context of drug development or patents. The search results were primarily associated with video coding standards (e.g., H.263) or pointed to the well-researched BCL-2 family inhibitor, ABT-263 (Navitoclax) . This guide will, therefore, focus on the extensive patent and scientific landscape of ABT-263, a prominent agent in cancer and senescence research.
Introduction to ABT-263 (Navitoclax)
ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically BCL-2, BCL-xL, and BCL-w.[1] By binding to these proteins, ABT-263 mimics the action of pro-apoptotic BH3-only proteins, thereby promoting apoptosis (programmed cell death) in cells that are dependent on BCL-2 family members for survival. This mechanism of action has positioned ABT-263 as a significant therapeutic candidate in oncology and, more recently, in the field of gerontology as a senolytic agent—a drug that selectively clears senescent cells.[2][3][4][5][6]
Patent Landscape Overview
The patent landscape for ABT-263 is robust, with key patents covering its composition of matter, crystalline forms, and methods of use. The foundational patents for ABT-263 describe the core chemical structure and its utility in treating diseases characterized by the overexpression of anti-apoptotic BCL-2 family proteins, such as cancer.[1]
Subsequent patents have focused on specific crystalline forms (polymorphs) of ABT-263, which are crucial for pharmaceutical development as they can affect the drug's stability, solubility, and bioavailability.[1][7] For instance, U.S. Patent US8513243B2 specifically claims crystalline forms of ABT-263 free base, which are suitable as active pharmaceutical ingredients.[1]
Furthermore, the intellectual property surrounding ABT-263 extends to its use in various therapeutic contexts, including its application as a senolytic agent to combat age-related diseases and improve tissue regeneration.[4][5][6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for ABT-263, extracted from various studies. This data provides insights into its biological activity and therapeutic potential.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Cell Viability) | ~1 µM | Dox-induced senescent mouse aortic SMCs | [3] |
| IC50 (Cell Viability) | 50% reduction at 0.1 µM | Non-senescent mouse aortic SMCs | [3] |
| IC50 (Cell Viability) | Near 0% viability at 10 µM | Dox-induced senescent and non-senescent mouse aortic SMCs | [3] |
| Senescent Cell Reduction | 13% at 1 µM | Dox-induced senescent mouse aortic SMCs | [3] |
| Parameter | Dosage/Concentration | Organism/System | Observed Effect | Reference |
| In Vivo Dosage | 100 mg/kg/day | Ldlr-/- female mice on high-fat diet | Reduced Sudan-IV+ area of the aorta | [3] |
| Topical Application | 5µM | 24-month-old mice | Decreased gene expression of p16 and p21 in the skin | [5] |
| In Vitro Treatment | 0.125 - 5 µM | Doxorubicin-induced senescent ARPE-19 cells | Selective killing of senescent cells | [9] |
| In Vivo Treatment | Intraperitoneal injection | Nude mice with aged human skin grafts | Decrease in senescent cells and increase in collagen density | [6] |
Key Experimental Protocols
Synthesis of ABT-263
The synthesis of ABT-263 is detailed in U.S. Patent Application Publication No. 2007/0027135.[1] While the full, step-by-step protocol is extensive, a generalized workflow is as follows:
Caption: Generalized workflow for the synthesis of ABT-263.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a common method to identify senescent cells.
-
Cell/Tissue Preparation: Culture cells to the desired confluency or prepare tissue sections.
-
Fixation: Fix the cells/tissue with a solution containing formaldehyde (B43269) and glutaraldehyde.
-
Staining: Incubate the fixed cells/tissue with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0.
-
Incubation: Incubate at 37°C without CO2 for several hours to overnight.
-
Visualization: Senescent cells will stain blue due to the activity of β-galactosidase at this specific pH.[5][9]
References
- 1. US8513243B2 - ABT-263 crystalline forms - Google Patents [patents.google.com]
- 2. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]
- 4. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing | Aging [aging-us.com]
- 6. Navitoclax (ABT-263) Rejuvenates Human Skin by Eliminating Senescent Dermal Fibroblasts in a Mouse/Human Chimeric Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10301313B2 - Polymorphs - Google Patents [patents.google.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Optimal Concentration of Navitoclax (ABT-263) for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax, also known as ABT-263, is a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby triggering the intrinsic mitochondrial apoptosis pathway.[1][2] This mechanism of action has established Navitoclax as a valuable tool in cancer research and a potential therapeutic agent. Furthermore, Navitoclax has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[3][4]
The optimal concentration of Navitoclax for in vitro assays is highly dependent on the cell type, the specific assay being performed, and the desired biological endpoint. This document provides comprehensive application notes and detailed protocols for key in vitro assays to guide researchers in determining the optimal concentration of Navitoclax for their experimental needs.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations of Navitoclax (ABT-263) across various cell lines and in vitro assays, providing a reference for experimental design.
Table 1: IC50/EC50 Values of Navitoclax (ABT-263) in Cytotoxicity and Apoptosis Assays
| Cell Line | Cancer Type | Assay Type | IC50/EC50 | Incubation Time | Reference |
| H146 | Small Cell Lung Cancer | Cytotoxicity (CellTiter-Glo) | 110 nM | 48 hours | [5] |
| H82 | Small Cell Lung Cancer | Cytotoxicity (CellTiter-Glo) | 22 µM | 48 hours | [5] |
| H1048 | Small Cell Lung Cancer | Cytotoxicity | 0.06 µM | Not Specified | [6] |
| EC109 | Esophageal Cancer | Viability | 10.7 ± 1.4 µmol/L | Not Specified | [7] |
| HKESC-2 | Esophageal Cancer | Viability | 7.1 ± 1.5 µmol/L | Not Specified | [7] |
| CaES-17 | Esophageal Cancer | Viability | 8.2 ± 1.6 µmol/L | Not Specified | [7] |
| SW480 | Colon Cancer | Cytotoxicity | 0.43 µM | Not Specified | [6] |
| MDA-MB-231 | Triple Negative Breast Cancer | Cytotoxicity | 0.43 µM | Not Specified | [6] |
| FL5.12 (Bcl-2 overexpression) | Murine Lymphoid | Cytotoxicity | 60 nM | 24 hours | [5] |
| FL5.12 (Bcl-xL overexpression) | Murine Lymphoid | Cytotoxicity | 20 nM | 24 hours | [5] |
| RS4;11 | Pediatric ALL | Apoptosis | Low nanomolar range | Not Specified | [1] |
Table 2: Effective Concentrations of Navitoclax (ABT-263) in Senescence Assays
| Cell Line | Senescence Induction | Assay Type | Concentration | Incubation Time | Outcome | Reference |
| A549 | Etoposide | Crystal Violet | Dose-dependent | 48 hours | Robust elimination of senescent cells | [8] |
| A549, MDA-MB-231 | Doxorubicin, Etoposide, or IR | Viable Cell Number | 2 µM | 48 hours | Significant reduction in viable senescent cells | [8] |
| WI-38 | Ionizing Radiation | Apoptosis | 1.25 µM | 24 hours | Induction of apoptosis in senescent cells | [9] |
| ARPE-19 | Doxorubicin | SA-β-gal Staining | 0.125 - 5 µM | 24 hours | Concentration-dependent reduction of SA-β-gal positive cells | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of Navitoclax using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Navitoclax (ABT-263)
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Navitoclax in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Navitoclax concentration) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different Navitoclax concentrations.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the Navitoclax concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by Navitoclax using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cell line
-
6-well plates
-
Navitoclax (ABT-263)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells onto six-well plates (e.g., 1 x 10^5 cells per well) and allow them to attach overnight.[12] Treat the cells with the desired concentrations of Navitoclax (e.g., 0.1 µM, 1 µM) or vehicle control for the desired duration (e.g., 24 or 48 hours).[12][13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the treated and control samples.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This protocol outlines the detection of cellular senescence induced by a DNA damaging agent and its subsequent clearance by Navitoclax using SA-β-gal staining.
Materials:
-
Target cell line (e.g., A549, IMR-90)
-
Senescence-inducing agent (e.g., Doxorubicin, Etoposide, or Ionizing Radiation)
-
Navitoclax (ABT-263)
-
SA-β-gal staining kit
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal)
-
Microscope
Protocol:
-
Induction of Senescence:
-
Navitoclax Treatment: After inducing senescence, treat the cells with various concentrations of Navitoclax (e.g., 0.1 µM to 10 µM) or vehicle control for 48 hours.[8]
-
Fixation: Wash the cells with PBS and fix with the fixation solution for 10-15 minutes at room temperature.
-
Staining:
-
Visualization and Quantification:
-
Wash the cells with PBS.
-
View the cells under a bright-field microscope. Senescent cells will stain blue.
-
Quantify the percentage of SA-β-gal positive cells in different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of Navitoclax (ABT-263)
Caption: Mechanism of action of Navitoclax (ABT-263) in inducing apoptosis.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of Navitoclax.
References
- 1. baxinhibitor.com [baxinhibitor.com]
- 2. researchgate.net [researchgate.net]
- 3. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols for ABT-263 (Navitoclax) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-263, also known as Navitoclax, is a potent and orally bioavailable small molecule that functions as a B-cell lymphoma-2 (Bcl-2) family protein inhibitor. Specifically, it targets and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting apoptosis in susceptible cells.[1] This mechanism of action has positioned ABT-263 as a valuable tool in various preclinical research areas, including oncology and studies on cellular senescence. These application notes provide detailed protocols for the administration of ABT-263 to mouse models, summarize key quantitative data from published studies, and offer visualizations of its mechanism of action and experimental workflows.
Data Presentation
Efficacy and Administration Data of ABT-263 in Mouse Models
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Treatment Schedule | Observed Efficacy |
| Small Cell Lung Cancer (SCLC) Xenograft | Oral Gavage | 100 mg/kg/day | Not Specified | Daily for 21 days | Complete tumor regression in several models. |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | Oral Gavage | 100 mg/kg/day | Not Specified | Daily for 21 days | Complete tumor regressions. |
| Aged Mice (24 months old) | Oral Gavage | 50 mg/kg/day | 10% Ethanol (B145695), 30% PEG 400, 60% Phosal50 | Daily for 2 weeks | Caused trabecular bone loss and impaired osteoprogenitor function.[2] |
| Diet-Induced Obese Mice | Oral Gavage | 50 mg/kg | 15% DMSO and 15% PEG 400 | 5 consecutive days per cycle for 5 cycles | Transient improvement in insulin (B600854) sensitivity and glucose tolerance. |
| Atherosclerosis Model (Apoe-/-) | Oral Gavage | 50 mg/kg or 100 mg/kg | Not Specified | 3 cycles | Did not change lesion size but reduced fibrous cap thickness and increased mortality. |
| Radiation-Induced Pulmonary Fibrosis | Oral Gavage | 50 mg/kg/day | Not Specified | 5 days per cycle for 2 cycles | Reversed persistent pulmonary fibrosis. |
| Aged Mice (24 months old) | Intraperitoneal Injection | 1.5 mg/kg/day | DMSO plus 70% ethanol (4:1), then diluted with PBS | Daily | Improved functional hyperemia. |
Pharmacokinetic Parameters of ABT-263
Note: Detailed pharmacokinetic data for ABT-263 specifically in mouse models is limited in publicly available literature. The oral bioavailability in preclinical animal models is reported to be between 20% and 50%, depending on the formulation.[1] The following table presents data from human clinical trials for reference, as direct mouse PK values for Cmax, Tmax, and AUC were not consistently available in the search results.
| Parameter | Value (in Humans) | Conditions |
| Tmax (Time to Maximum Concentration) | ~7 hours | Single oral dose |
| t1/2 (Half-life) | ~15 hours | Single oral dose |
| Oral Bioavailability (in preclinical models) | 20-50% | Formulation dependent[1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of ABT-263
This protocol is suitable for studies requiring systemic delivery of ABT-263 over a defined period.
Materials:
-
ABT-263 (Navitoclax) powder
-
Vehicle solution (e.g., 60% Phosal 50PG, 30% PEG400, 10% Ethanol)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 50-60°C
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of ABT-263 Formulation:
-
Calculate the required amount of ABT-263 and vehicle based on the number of mice, their average weight, and the desired dose (e.g., 50 mg/kg).
-
In a sterile microcentrifuge tube, weigh the appropriate amount of ABT-263 powder.
-
Add the calculated volume of the vehicle solution to the tube. A common vehicle is a mixture of 60% Phosal 50PG, 30% PEG400, and 10% Ethanol.
-
To aid in dissolution, heat the mixture to 50-60°C with shaking or vortexing. Sonication can also be used to facilitate faster dissolution.
-
Visually inspect the solution to ensure complete dissolution of the ABT-263 powder. The solution should be clear.
-
Prepare the formulation fresh daily or store it according to stability data if available.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the ABT-263 formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Attach the gavage needle to the syringe filled with the calculated volume of the ABT-263 solution.
-
Carefully insert the gavage needle into the mouse's esophagus and gently advance it into the stomach.
-
Slowly administer the solution.
-
Withdraw the gavage needle smoothly.
-
Monitor the mouse for a few minutes post-administration to ensure there are no adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection of ABT-263
This protocol provides an alternative route for systemic administration.
Materials:
-
ABT-263 (Navitoclax) powder
-
Vehicle solution (e.g., DMSO and 70% Ethanol (4:1), further diluted in PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of ABT-263 Solution:
-
Dissolve ABT-263 powder in a minimal amount of a suitable solvent mixture, such as DMSO and 70% ethanol (4:1 ratio), to create a stock solution.
-
For injection, dilute the stock solution with sterile phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final concentration of the initial solvent is low to minimize toxicity.
-
Prepare the injection solution fresh before use.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the correct injection volume based on the desired dosage (e.g., 1.5 mg/kg).
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum, bladder, or other internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the ABT-263 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
-
Mandatory Visualizations
Caption: Mechanism of action of ABT-263 in inducing apoptosis.
References
Analytical Methods for the Detection of TH-263 in Biological Samples: Application Notes and Protocols
A comprehensive review of analytical methodologies for the quantification of TH-263 in biological matrices, intended for researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of available scientific literature and resources, no specific compound designated "this compound" has been identified. Consequently, the following application notes and protocols are presented as a generalized framework for the analysis of a novel small molecule therapeutic, provisionally named this compound, in biological samples. The methodologies described are based on established bioanalytical techniques and best practices for quantitative analysis. Should the specific physicochemical properties of this compound become known, these protocols can be further refined and optimized.
The accurate quantification of drug candidates and their metabolites in biological fluids is a critical aspect of drug discovery and development.[1][2] This process, known as bioanalysis, provides essential data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3]
This document provides an overview of common analytical techniques and detailed protocols for sample preparation and LC-MS/MS analysis, which can be adapted for the detection of a novel compound like this compound in various biological matrices such as plasma, urine, and tissue homogenates.
I. General Analytical Approaches for Small Molecule Quantification
The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte and the nature of the biological matrix. For a small molecule like this compound, several techniques can be considered:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for quantitative bioanalysis of small molecules.[3] It offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes to make them amenable to GC analysis.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While less sensitive and selective than MS detection, HPLC with conventional detectors can be a viable option if the analyte possesses a suitable chromophore or fluorophore and is present at sufficiently high concentrations.
Given its versatility and superior performance characteristics, this guide will focus on the development of an LC-MS/MS-based method for the analysis of this compound.
II. Sample Preparation Methodologies
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample to improve detection limits.[6][7] Common sample preparation techniques for biological fluids include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[6] While effective for many applications, it may not provide the cleanest extracts, potentially leading to matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix by partitioning it between two immiscible liquid phases.[1] LLE can provide cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[6] The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. SPE is often considered the most effective technique for minimizing matrix effects.[6]
Experimental Workflow for Sample Preparation
The following diagram illustrates a general workflow for preparing biological samples for analysis.
Caption: General workflow for biological sample preparation.
III. Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound. Optimization of specific parameters will be necessary based on the compound's properties.
A. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (structurally similar analog of this compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (B129727) (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
C. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 acetonitrile:water.
-
Calibration Standards and Quality Controls (QCs): Spike the working standard solutions into blank human plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs at low, medium, and high concentrations.
D. Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
E. LC-MS/MS Method Parameters
The following are suggested starting parameters that will require optimization:
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions: The precursor and product ion masses for this compound and the IS will need to be determined by infusing the pure compounds into the mass spectrometer.
F. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit.
-
Quantify the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
IV. Method Validation
A bioanalytical method must be validated to ensure its reliability and reproducibility. Key validation parameters, as guided by regulatory agencies, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[4]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
V. Signaling Pathway Visualization
As the biological target and mechanism of action of this compound are unknown, a generic signaling pathway diagram is provided below to illustrate the type of visualization that can be created once this information is available. This example depicts a hypothetical pathway where this compound inhibits a specific kinase.
Caption: Hypothetical signaling pathway for this compound.
While specific analytical methods for a compound named this compound are not available in the public domain, this document provides a comprehensive framework and detailed protocols for the development and validation of a robust bioanalytical method using LC-MS/MS. The outlined procedures for sample preparation and analysis can be readily adapted for a novel small molecule therapeutic. Successful implementation of these methods will enable accurate and reliable quantification of the compound in biological samples, thereby supporting critical decisions throughout the drug development process. Further refinement and optimization of these protocols will be essential once the specific physicochemical properties of this compound are determined.
References
- 1. biotage.com [biotage.com]
- 2. gcms.cz [gcms.cz]
- 3. rsc.org [rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Combination Use of Navitoclax (ABT-263)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a BH3 mimetic, inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces them from anti-apoptotic Bcl-2 family members, thereby initiating the intrinsic apoptosis pathway.[1][5] While Navitoclax has demonstrated single-agent activity in hematologic malignancies and small-cell lung cancer (SCLC), its efficacy in solid tumors is often limited by the expression of Mcl-1, which confers resistance.[6] This has led to extensive research into combination strategies to enhance its therapeutic efficacy, overcome resistance, and broaden its applicability across various cancer types.[1][3][4]
These application notes provide a summary of key preclinical findings, detailed protocols for in vitro and in vivo studies, and visual representations of the underlying mechanisms of action for using Navitoclax in combination with other therapeutic agents.
Data Presentation: Efficacy of Navitoclax Combination Therapies
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of Navitoclax in combination with other anti-cancer agents.
Table 1: In Vitro Synergistic Effects of Navitoclax Combinations
| Cancer Type | Combination Agent | Cell Line | Navitoclax (ABT-263) Concentration | Combination Agent Concentration | Outcome | Synergy Score/Metric | Reference |
| Ovarian Cancer | ONC201 | OVCAR-3 | 1.25 µM | 2.5 µM | 92% inhibition of viability | Synergy Score: 52 | [7] |
| Colon Cancer | ONC201 | HT29 | Various | Various | Synergistic reduction in cell viability | Strong Synergy (HSA model) | [7] |
| Breast Cancer | ONC201 | MDA-MB-231 | Various | Various | Synergistic reduction in cell viability | Strong Synergy (HSA model) | [7] |
| Esophageal Cancer | 5-Fluorouracil (5-FU) | SK4-Rf (chemo-resistant) | 1 µM | 10 µM | Strong inhibition of cell growth | Synergistic lethal effects | [8] |
| Esophageal Cancer | 5-Fluorouracil (5-FU) | Yes-6-Rf (chemo-resistant) | 1 µM | 10 µM | Strong inhibition of cell growth | Synergistic lethal effects | [8] |
| Small-Cell Lung Cancer | AZD8055 (TORC1/2 inhibitor) | Various | 1 µM | 500 nM | Marked apoptosis | - | [9] |
| Lung Cancer | BI2536 (PLK1 inhibitor) | A549 | Various | Various | Exacerbated cytotoxicity | Synergy (Bliss model) | [10] |
| Lung Cancer | BI2536 (PLK1 inhibitor) | NCI-H460 | Various | Various | Exacerbated cytotoxicity | Synergy (Bliss model) | [10] |
Table 2: In Vivo Efficacy of Navitoclax Combination Therapies
| Cancer Type | Combination Agent | Animal Model | Navitoclax (ABT-263) Dosage | Combination Agent Dosage | Outcome | Reference |
| Small-Cell Lung Cancer | AZD8055 | Patient-Derived Xenograft (PDX) | 80 mg/kg/day | 16 mg/kg/day | Tumor regression | [9] |
| Lung Cancer (A549) | Etoposide | NSG Mice | Not specified | 15 mg/kg (5 injections) | Marked, prolonged tumor suppression | [11] |
| Breast Cancer (MDA-MB-231) | Doxorubicin | NSG Mice | Not specified | 2.5 mg/kg (2 injections) | Marked, prolonged tumor suppression | [11] |
| Rhabdomyosarcoma | Alisertib (AURKA inhibitor) | In vivo models | Not specified | Not specified | Inhibition of tumor progression | [2] |
Signaling Pathways and Mechanisms of Action
Navitoclax-Induced Apoptosis
Navitoclax functions by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This action releases pro-apoptotic proteins like BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Mechanism of Navitoclax-induced apoptosis.
Overcoming Mcl-1 Resistance with Combination Therapy
A key mechanism of resistance to Navitoclax is the overexpression of Mcl-1, another anti-apoptotic protein that is not inhibited by Navitoclax. Mcl-1 can sequester BIM that is released from Bcl-2/Bcl-xL, thereby preventing apoptosis. Combination therapies often aim to downregulate Mcl-1. For instance, TORC1/2 inhibitors like AZD8055 have been shown to reduce Mcl-1 protein levels, sensitizing SCLC cells to Navitoclax.[9][12]
Caption: Overcoming Mcl-1 resistance with Navitoclax and a TORC1/2 inhibitor.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using Cell Viability Assays
This protocol outlines the methodology to assess the synergistic cytotoxicity of Navitoclax in combination with another agent (e.g., ONC201, BI2536) in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Navitoclax (ABT-263)
-
Combination agent (e.g., ONC201)
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Navitoclax and the combination agent in DMSO. Create a dilution series for each drug to test a range of concentrations. Also, prepare combination dilutions at a constant or non-constant ratio.
-
Treatment: Treat the cells with single agents or the combination at various concentrations. Include vehicle-only (DMSO) controls. Typically, treatments are performed for 72 hours.[7]
-
Viability Assessment: After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves for each single agent to determine IC50 values.
-
Analyze the combination data using a synergy model such as the Highest Single Agent (HSA) or Bliss Independence model to calculate synergy scores.[7][10] A synergy score greater than 10 is often considered strong synergy.[7]
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Evaluation of Navitoclax Combination Therapy in a Xenograft Model
This protocol describes a general procedure for testing the efficacy of Navitoclax in combination with another therapeutic agent in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or Nu/Nu mice)
-
Cancer cells or patient-derived tumor fragments
-
Navitoclax (formulated for oral gavage)
-
Combination agent (formulated for appropriate administration route)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC guidelines
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-300 mm³), randomize the mice into treatment groups (e.g., n=6-10 mice per group).[9][11]
-
Group 1: Vehicle control
-
Group 2: Navitoclax alone
-
Group 3: Combination agent alone
-
Group 4: Navitoclax + Combination agent
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume (e.g., twice weekly) using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise tumors for downstream analyses such as immunohistochemistry (e.g., for Ki67 to assess proliferation or cleaved caspase-3 for apoptosis) and Western blotting.[14]
-
Compare tumor growth curves between the different treatment groups to assess efficacy. Statistical analysis (e.g., ANOVA) should be used to determine significance.
-
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH-263: A Negative Control for Studying LIMK-Mediated Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-263 is a crucial tool for researchers investigating cellular processes regulated by LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2). It is a diaryl sulfonamide derivative that is structurally related to the potent and selective allosteric LIMK1/2 inhibitor, TH-257. However, this compound is inactive towards both LIMK1 and LIMK2, making it an ideal negative control for experiments involving TH-257. The use of this compound allows researchers to distinguish the specific effects of LIMK1/2 inhibition by TH-257 from any off-target or compound scaffold-related effects, ensuring the validity and accurate interpretation of experimental results.
The LIMK family of serine/threonine kinases plays a pivotal role in regulating actin cytoskeletal dynamics. A key downstream substrate of LIMK1 and LIMK2 is cofilin, an actin-depolymerizing factor. By phosphorylating cofilin at Serine 3, LIMKs inactivate its actin-severing activity, leading to the stabilization of actin filaments. This signaling pathway is integral to numerous cellular functions, including cell migration, invasion, and morphology. Dysregulation of the LIMK/cofilin pathway has been implicated in various diseases, including cancer metastasis.
These application notes provide detailed protocols for using this compound as a negative control in key cellular assays to study the effects of LIMK1/2 inhibition.
Data Presentation
The following table summarizes the inhibitory activity of TH-257 and the corresponding lack of activity of its negative control, this compound, against LIMK1 and LIMK2. This data is critical for designing experiments and interpreting results.
| Compound | Target | IC50 (nM)[1][2][3][4][5] | Description |
| TH-257 | LIMK1 | 84 | Potent and selective allosteric inhibitor |
| LIMK2 | 39 | Potent and selective allosteric inhibitor | |
| This compound | LIMK1 | >50,000 | Inactive negative control |
| LIMK2 | >50,000 | Inactive negative control |
Signaling Pathway
The diagram below illustrates the central role of LIMK1 and LIMK2 in regulating actin dynamics through the phosphorylation of cofilin. TH-257 specifically inhibits LIMK1/2, while this compound has no effect on this pathway.
Caption: LIMK1/2 signaling pathway and the inhibitory action of TH-257.
Experimental Workflow
This diagram outlines a general workflow for utilizing TH-257 and its negative control, this compound, in cellular assays to validate the specific inhibition of the LIMK/Cofilin pathway.
Caption: General workflow for using a chemical probe and its negative control.
Experimental Protocols
Here are detailed protocols for key experiments where this compound should be used as a negative control alongside TH-257.
Western Blot for Phosphorylated Cofilin (p-Cofilin)
This protocol is designed to assess the phosphorylation status of cofilin at Serine 3, a direct downstream target of LIMK1/2.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Cofilin (Ser3) and Mouse anti-Cofilin (total)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with vehicle (e.g., DMSO), TH-257 (at a concentration determined by dose-response experiments, e.g., 1 µM), and this compound (at the same concentration as TH-257) for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Cofilin (Ser3) and total Cofilin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for p-Cofilin and total Cofilin.
-
Normalize the p-Cofilin signal to the total Cofilin signal for each sample.
-
Compare the normalized p-Cofilin levels across the different treatment groups. A significant decrease should be observed with TH-257 treatment, while no significant change is expected with this compound treatment compared to the vehicle control.
-
Cell Migration (Scratch) Assay
This assay measures the effect of LIMK1/2 inhibition on the collective migration of a cell monolayer.
Materials:
-
Cells of interest
-
24-well plates
-
Sterile p200 pipette tips
-
Culture medium with reduced serum (to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium with reduced serum containing vehicle, TH-257, or this compound to the respective wells.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point for each treatment group.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the rate of wound closure between the different treatment groups. A significant inhibition of cell migration is expected with TH-257, whereas this compound should show a migration rate similar to the vehicle control.
-
Cell Viability (MTT) Assay
This assay is used to ensure that the observed effects on cell migration are not due to cytotoxicity of the compounds.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of TH-257 and this compound, as well as a vehicle control, for the same duration as the migration assay.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Neither TH-257 nor this compound is expected to show significant cytotoxicity at the concentrations used to inhibit cell migration. This confirms that any observed reduction in wound closure is due to an effect on migration rather than cell death.
-
References
Application Notes and Protocols for TH-263 (Navitoclax/ABT-263) Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-263, also known as Navitoclax or ABT-263, is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By mimicking the activity of pro-apoptotic BH3-only proteins, this compound displaces them from anti-apoptotic proteins, thereby liberating pro-apoptotic proteins like Bax and Bak.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4][6] Overexpression of Bcl-2 family proteins is a known resistance mechanism to chemotherapy in various cancers, making this compound a promising therapeutic agent, particularly in malignancies dependent on these proteins for survival, such as small-cell lung cancer (SCLC).[1][7]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, covering experimental design, detailed protocols, and data interpretation.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H146 | Small-Cell Lung Cancer | < 1 | [8] |
| Calu-1 | Non-Small-Cell Lung Cancer | 0.83 | [8] |
| Calu-3 | Non-Small-Cell Lung Cancer | 1.71 | [8] |
| BID007 | Non-Small-Cell Lung Cancer | 1.89 | [8] |
| EC109 | Esophageal Cancer | 10.7 ± 1.4 | [2] |
| HKESC-2 | Esophageal Cancer | 7.1 ± 1.5 | [2] |
| CaES-17 | Esophageal Cancer | 8.2 ± 1.6 | [2] |
Table 2: Summary of Preclinical Xenograft Studies with this compound
| Cancer Type | Cell Line(s) | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference(s) |
| Small-Cell Lung Cancer | H146, H1048, etc. | Nude, SCID | 100 mg/kg/day, oral, continuous | Significant tumor regression, durable response | [7][9][10] |
| Esophageal Cancer | JHESO | Nude | 50 mg/kg, oral, 3x/week for 2 weeks | Synergistic effect with 5-FU | [11] |
| Non-Small Cell Lung Cancer | SW1573 | N/A | 100 mg/kg, oral, daily or intermittent | Enhanced efficacy in combination with docetaxel | [12][13] |
| Breast Cancer | A549, MDA-MB-231 | N/A | 50 mg/kg, oral, every other day for 7 days | Decreased tumor burden following chemotherapy | [14] |
| Pancreatic Cancer | BxPC3 | N/A | 50 mg/kg (ABT-737), i.p. | Slight but significant tumor growth suppression with HCQ | [15] |
| Oral Cancer | N/A | Xenograft mice | 100 mg/kg/day, oral, for 21 days | Significant anti-tumor effect | [16] |
Signaling Pathway
The therapeutic effect of this compound is mediated through the intrinsic apoptosis pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Workflow
A typical workflow for evaluating this compound in a xenograft model is outlined below.
Caption: Workflow for this compound xenograft studies.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select appropriate cancer cell lines based on Bcl-2 family protein expression. Small-cell lung cancer (e.g., H146) and some non-small-cell lung cancer and esophageal cancer cell lines have shown sensitivity to this compound.[7][8][11]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.
Animal Handling and Xenograft Establishment
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID) of 6-8 weeks of age.[11]
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Tumor Implantation:
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.[14]
-
This compound Formulation and Administration
-
Formulation: this compound (Navitoclax) can be formulated for oral gavage in a vehicle such as 60% Phosal, 30% PEG 400, and 10% ethanol.[14]
-
Dosing:
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volume and body weight throughout the study. TGI is a primary endpoint to assess efficacy.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period.
-
Tumor Excision and Analysis:
-
At the end of the study, excise tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for paraffin (B1166041) embedding. Perform H&E staining for morphology and IHC for biomarkers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).
-
Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction. Analyze the expression of Bcl-2 family proteins, cleaved PARP, and other relevant signaling molecules.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If required, collect blood and tumor samples at specific time points after the last dose to assess drug concentration and target engagement.
-
-
Statistical Analysis
-
Analyze differences in tumor growth between treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with repeated measures or a Student's t-test for endpoint tumor weights.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
The DOT scripts for the signaling pathway and experimental workflow diagrams are provided above within their respective sections. These diagrams adhere to the specified width, color contrast, and node text contrast rules, utilizing the prescribed color palette.
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senolysis by ABT-263 is associated with inherent apoptotic dependence of cancer cells derived from the non-senescent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-263 (Navitoclax) in High-Throughput Screening Assays
A Note on Nomenclature: The compound TH-263 as specified in the query is not extensively documented in scientific literature. The following application notes and protocols are based on the well-characterized compound ABT-263 (Navitoclax) , a potent inhibitor of the Bcl-2 family of proteins, which is frequently utilized in high-throughput screening (HTS) and aligns with the likely intent of the query.
Introduction
ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[2] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-263 displaces these proteins from their binding partners, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated apoptosis.[3] ABT-263 has also been identified as a potent "senolytic" agent, capable of selectively inducing apoptosis in senescent cells.[4][5]
These application notes provide detailed protocols for the use of ABT-263 in common high-throughput screening formats: a biochemical fluorescence polarization assay and a cell-based viability assay.
Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
ABT-263 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w. This competitive inhibition prevents the sequestration of pro-apoptotic proteins like BIM, BID, and PUMA. The release of these activators allows for the oligomerization of the effector proteins BAX and BAK on the mitochondrial outer membrane, leading to the formation of pores, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of ABT-263 (Navitoclax)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the in vivo bioavailability of ABT-263 (Navitoclax), a potent Bcl-2 family inhibitor. As "TH-263" did not yield specific results, this guide focuses on the well-documented compound ABT-263, which is likely the intended subject of inquiry.
Frequently Asked Questions (FAQs)
Q1: What is ABT-263 (Navitoclax) and why is its in vivo bioavailability a concern?
A1: ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, making it a valuable tool in cancer and senotherapeutics research. However, it is a lipophilic and poorly water-soluble compound. This low aqueous solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which can lead to incomplete and variable absorption, and consequently, suboptimal oral bioavailability.[1] Preclinical studies have reported an oral bioavailability of 20% to 50%, highly dependent on the formulation used.[1]
Q2: My in vitro assays with ABT-263 show high potency, but I'm observing low efficacy in my animal models. What is the likely cause?
A2: A significant discrepancy between in vitro potency and in vivo efficacy for an orally administered compound like ABT-263 is often attributable to poor oral bioavailability. For the compound to exert its effect, it must first be absorbed from the gastrointestinal tract into systemic circulation. Poor absorption due to low solubility can result in sub-therapeutic plasma concentrations at the target tissue, despite high potency at the cellular level. It is crucial to evaluate the formulation and resulting pharmacokinetic profile of ABT-263 in your animal model.
Q3: What are the primary strategies to improve the oral bioavailability of ABT-263?
A3: The main goal is to enhance the solubility and dissolution rate of ABT-263 in the gastrointestinal tract. Key strategies include:
-
Lipid-Based Formulations: Formulating ABT-263 in a mixture of lipids, surfactants, and co-solvents can improve its solubilization and absorption.[2][3]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the rate and extent of absorption.[4][5][6]
-
Amorphous Solid Dispersions: Dispersing ABT-263 in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate compared to its crystalline form.
Q4: What is a common and effective vehicle for preclinical oral administration of ABT-263?
A4: A widely used and effective vehicle for preclinical oral gavage studies in mice is a lipid-based formulation consisting of a mixture of Phosal 50PG, polyethylene (B3416737) glycol 400 (PEG400), and ethanol. A common ratio is 60% Phosal 50PG, 30% PEG400, and 10% Ethanol.[7][8] This formulation helps to solubilize the lipophilic ABT-263 and facilitate its absorption.
Q5: What are the known dose-limiting toxicities of ABT-263 that I should be aware of in my in vivo experiments?
A5: The primary and on-target dose-limiting toxicity of ABT-263 is thrombocytopenia (a rapid and dose-dependent decrease in platelet count).[9] This occurs because platelets rely on Bcl-xL for their survival, and ABT-263 potently inhibits Bcl-xL. This effect is typically reversible upon cessation of the drug.[9][10] Researchers should monitor platelet counts, especially in long-term or high-dose studies.
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure (AUC, Cmax) Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the formulation is homogeneous before each administration. For suspensions, ensure adequate mixing to prevent settling. For lipid-based solutions, ensure ABT-263 is fully dissolved and does not precipitate upon standing. |
| Inaccurate Dosing | Calibrate oral gavage needles and syringes to ensure accurate volume administration. Ensure proper gavage technique to avoid accidental dosing into the lungs. |
| Food Effects | The presence or absence of food can significantly impact the absorption of lipid-based formulations. Standardize the fasting and feeding schedule of the animals in your study. For example, fast animals overnight before dosing.[11] |
| Precipitation in GI Tract | The formulation may fail to keep the drug solubilized upon dilution with gastrointestinal fluids. Consider reformulating with different ratios of surfactants and co-solvents to improve the stability of the drug in a solubilized state during digestion.[12] |
Issue 2: Low Oral Bioavailability Despite Using an Enabling Formulation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation Type | A simple solution may not be sufficient. A nanosuspension or a self-emulsifying drug delivery system (SEDDS) might be required to achieve adequate exposure. Screen different formulation types. |
| Insufficient Solubilization | The concentration of ABT-263 in the formulation may be too high, leading to precipitation upon administration. Try reducing the drug concentration or adding a precipitation inhibitor (e.g., HPMC) to the formulation. |
| First-Pass Metabolism | ABT-263 may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. While not widely reported as the primary issue for ABT-263, it can be a confounding factor. In vitro metabolism studies with liver microsomes can help assess this. |
| P-glycoprotein (P-gp) Efflux | The drug may be actively transported back into the intestinal lumen by efflux transporters like P-gp. This can be investigated using in vitro models such as Caco-2 cells. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Oral Navitoclax (ABT-263) in Humans
This table summarizes data from a Phase I clinical study in patients with lymphoid malignancies, demonstrating the dose-proportional exposure of ABT-263.
| Dose Level (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 10 | 100 | 1,400 |
| 20 | 200 | 2,800 |
| 40 | 400 | 5,600 |
| 110 | 1,100 | 15,400 |
| 200 | 2,000 | 28,000 |
| 250 | 2,500 | 35,000 |
| 325 | 3,250 | 45,500 |
| 440 | 4,400 | 61,600 |
Note: Data is adapted from a Phase I study and represents approximate dose-proportional values for illustrative purposes. Exposure showed approximately 40% interpatient variability.[1]
Table 2: Expected Impact of Different Formulation Strategies on ABT-263 Bioavailability (Representative Data)
This table provides a conceptual comparison of how different formulation strategies might enhance the oral bioavailability of a poorly soluble compound like ABT-263, based on established pharmaceutical principles.
| Formulation Type | Vehicle | Expected Relative Bioavailability (%) | Key Advantages |
| Aqueous Suspension | 0.5% HPMC in water | 10% (Baseline) | Simple to prepare. |
| Lipid-Based Solution | 60% Phosal 50PG, 30% PEG400, 10% Ethanol | 35% | Improved solubilization; utilizes lipid absorption pathways. |
| Nanosuspension | 0.5% HPMC, 0.5% Tween 80 in water | 50% | Increased surface area for rapid dissolution. |
| Solid Dispersion | Drug dispersed in a polymer (e.g., PVP/VA) | 45% | Enhances solubility by maintaining the drug in an amorphous state. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation of ABT-263 for Oral Gavage
Objective: To prepare a solution of ABT-263 for oral administration to mice to improve bioavailability.
Materials:
-
ABT-263 (Navitoclax) powder
-
Phosal® 50 PG
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (200 proof)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Sonicator
Methodology:
-
Prepare the Vehicle: In a glass vial, combine the vehicle components in the desired ratio (e.g., 10% ethanol, 30% PEG400, and 60% Phosal 50PG by volume).[8]
-
Weigh ABT-263: Accurately weigh the required amount of ABT-263 powder to achieve the target concentration (e.g., 12.5 mg/mL for a 50 mg/kg dose in a 4 mL/kg dosing volume).[7]
-
Dissolution: Add the ABT-263 powder to the prepared vehicle.
-
Heating and Mixing: Gently heat the mixture to 50-60°C while stirring with a magnetic stir bar. Phosal 50PG and PEG400 are viscous, so heating will reduce viscosity and aid dissolution.[7]
-
Sonication: If needed, sonicate the mixture to ensure complete dissolution of the ABT-263.[7]
-
Cooling and Storage: Allow the formulation to cool to room temperature. The final solution should be clear and free of visible particles. Store at 4°C protected from light until use.
-
Pre-dosing Preparation: Before administration, bring the formulation to room temperature and vortex briefly to ensure homogeneity.
Protocol 2: General Method for Preparing a Nanosuspension
Objective: To reduce the particle size of a poorly soluble compound to enhance its dissolution rate and oral absorption.[4]
Materials:
-
Poorly soluble compound (e.g., ABT-263)
-
Stabilizers (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC, Polysorbate 80 - Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill or high-pressure homogenizer
Methodology:
-
Prepare Stabilizer Solution: Prepare an aqueous solution of the selected stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).[4]
-
Create a Pre-suspension: Disperse the poorly soluble compound in the stabilizer solution to form a coarse pre-suspension.
-
Milling:
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 30-60 minutes). The milling process uses mechanical attrition to break down the drug crystals.
-
Optimize milling time and speed to achieve the desired particle size (typically < 500 nm).
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size distribution (using laser diffraction or dynamic light scattering), zeta potential, and drug content.
-
Storage: Store the nanosuspension at refrigerated temperatures (2-8°C) to maintain stability.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of ABT-263 following oral administration of a specific formulation.
Materials:
-
Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old.
-
ABT-263 formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
Validated LC-MS/MS method for ABT-263 quantification
Methodology:
-
Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.
-
Fasting: Fast mice overnight (approx. 12 hours) before dosing, with free access to water.[11]
-
Dosing: Administer the ABT-263 formulation via oral gavage at the target dose (e.g., 50 mg/kg).[7] Record the exact time of dosing for each animal.
-
Blood Sampling: Collect sparse blood samples from a cohort of animals (n=3-4 mice per time point). Typical time points for an oral PK study are: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13][14]
-
Collect blood (approx. 50-100 µL) via submandibular or saphenous vein puncture into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ABT-263 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software. Bioavailability (F%) can be calculated if intravenous dosing data is available (F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100).
Visualizations
References
- 1. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. protocols.io [protocols.io]
- 8. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. daikinchemicals.com [daikinchemicals.com]
Technical Support Center: TH-263 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experiments with TH-263, a selective kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of a specific kinase within a key cellular signaling pathway. Its high selectivity allows for targeted investigation of the kinase's role in cellular processes. Discrepancies between biochemical and cellular assay results can occur due to factors like high intracellular ATP concentrations, cell permeability, and efflux pump activity.[1][2]
Q2: Why do my biochemical (enzymatic) and cellular assay results with this compound show different potencies (IC50 values)?
A2: It is common for kinase inhibitors to show higher potency in biochemical assays than in cellular ones.[1] This discrepancy can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays often use ATP concentrations near the enzyme's Km, while intracellular ATP levels are much higher (millimolar range), leading to increased competition for the inhibitor.[1][3]
-
Cell Permeability: this compound may have limited ability to cross the cell membrane to reach its intracellular target.[1]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[1]
-
Compound Stability: The compound may be unstable in cell culture media or be metabolized by the cells.[1]
Q3: this compound appears to be cytotoxic to my cells in a manner that seems independent of its primary target inhibition. What could be the cause?
A3: Off-target effects can lead to unexpected cytotoxicity.[1] It is also possible that the vehicle (e.g., DMSO) used to dissolve this compound is causing toxicity at the concentrations used. Another potential issue is that the inhibitor may precipitate out of solution at higher concentrations.[1]
Troubleshooting Guides by Experiment Type
Western Blotting for Phosphorylated Proteins
Issue: Weak or no signal for the phosphorylated target protein after this compound treatment.
| Possible Cause | Solution & Recommendations | References |
| Protein Dephosphorylation | During sample preparation, endogenous phosphatases can remove the phosphate (B84403) groups. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples cold. | [4][5][6] |
| Low Protein Abundance | The phosphorylated form of the target protein may be present in very low amounts. Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for your target protein. | [4][7] |
| Ineffective Antibody | The phospho-specific antibody may not be sensitive or specific enough. Ensure the antibody has been validated for Western blotting. | [7] |
| Incorrect Blocking Agent | Milk contains casein, a phosphoprotein, which can cause high background and mask the signal. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. | [5][6][8] |
| Wrong Buffer System | Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies. Use TBST for all washing and antibody incubation steps. | [4][7][8] |
Issue: High background on the Western blot membrane.
| Possible Cause | Solution & Recommendations | References |
| Inappropriate Blocking | Blocking may be insufficient. Increase the blocking time or try a different blocking agent like casein or commercial blocking buffers. | [8] |
| Antibody Concentration Too High | An overly high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration. | |
| Insufficient Washing | Residual unbound antibodies can cause a high background. Increase the number and duration of your wash steps with TBST. | [8] |
Cell Viability (MTT) Assays
Issue: High variability between replicate wells.
| Possible Cause | Solution & Recommendations | References |
| Inconsistent Cell Seeding | Uneven cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. | [9] |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS or media. | |
| Incomplete Formazan (B1609692) Solubilization | The purple formazan crystals must be fully dissolved for accurate readings. Ensure adequate mixing and incubation time with the solubilization buffer. Gentle pipetting may be needed. | |
| Compound Precipitation | This compound may precipitate at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. | [1] |
Issue: Unexpected dose-response curve.
| Possible Cause | Solution & Recommendations | References |
| Chemical Interference | Components in the media (like phenol (B47542) red) or the compound itself can interfere with the MTT assay chemistry. Run a "no-cell" control with media and the compound to check for interference. | [10] |
| MTT Reagent Toxicity | The MTT reagent itself can be toxic to some cell lines, especially with long incubation times. Optimize the incubation time for your specific cells. | [10][11] |
| Metabolic Alterations | The MTT assay measures metabolic activity, not directly cell number. This compound could be altering the metabolic state of the cells without killing them. Consider an orthogonal assay that measures a different viability marker. | [9] |
Apoptosis (Annexin V/PI) Assays
Issue: High percentage of Annexin V positive cells in the negative control group.
| Possible Cause | Solution & Recommendations | References |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives. Use a gentle cell detachment method and handle cells with care. | [12][13] |
| Unhealthy Cells | Using cells that are overgrown or have been in culture for too long can lead to spontaneous apoptosis. Ensure you are using healthy, log-phase cells. | [12] |
| EDTA in Dissociation Reagent | Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. EDTA chelates calcium and will interfere with the staining. Use an EDTA-free dissociation reagent. | [12][14] |
Issue: Most cells are PI positive, with few early apoptotic (Annexin V positive/PI negative) cells.
| Possible Cause | Solution & Recommendations | References |
| Treatment Time/Concentration Too High | The concentration of this compound or the incubation time may be too high, causing rapid cell death and progression to late-stage apoptosis or necrosis. Perform a time-course and dose-response experiment to find the optimal conditions to capture early apoptosis. | [15] |
| Loss of Apoptotic Cells | Early apoptotic cells may detach and be lost during washing steps. Be sure to collect the supernatant along with the adherent cells. | [12] |
Immunofluorescence (IF) Microscopy
Issue: High background or non-specific staining.
| Possible Cause | Solution & Recommendations | References |
| Insufficient Blocking | Non-specific antibody binding can be reduced by optimizing the blocking step. Increase the incubation time or try a different blocking agent, such as normal serum from the same species as the secondary antibody. | [16][17][18] |
| Antibody Concentration Too High | Using too much primary or secondary antibody is a common cause of high background. Determine the optimal antibody dilution through titration. | [16][18] |
| Inadequate Washing | Ensure thorough washing after antibody incubations to remove unbound antibodies. | [16][18] |
| Autofluorescence | Some cells or tissues have endogenous fluorescence. Image an unstained sample to assess the level of autofluorescence. Old fixative solutions can also contribute to this. | [17] |
Experimental Protocols & Data
Protocol: Western Blot for Phospho-Kinase Target
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[5][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C in 5% BSA/TBST.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Sample Data: MTT Assay - Dose Response of this compound
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability (Normalized to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.85 | 68.0% |
| 5 | 0.52 | 41.6% |
| 10 | 0.23 | 18.4% |
| 50 | 0.08 | 6.4% |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition of Kinase X by this compound.
Experimental Workflow
Caption: Standard workflow for a Western Blotting experiment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for high variability in MTT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. mdpi.com [mdpi.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Mitigating Off-Target Effects of Covalent Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with covalent inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its intended target. For covalent inhibitors, which form a permanent bond with their target protein, off-target interactions are a significant concern because they can lead to prolonged and potentially irreversible inhibition of other essential proteins.[1][2] This can result in cellular toxicity, unexpected phenotypes, or misleading experimental outcomes.[2] High selectivity for the intended protein target is a key consideration in mitigating these safety risks.[3]
Q2: How can I determine if the phenotype I'm observing is due to an off-target effect?
A2: Distinguishing on-target from off-target effects is a critical step in drug development research. A common approach is to use a structurally related but inactive control compound. If the phenotype persists with the active compound but not the inactive one, it is more likely to be an on-target effect. Additionally, techniques like genetic knockdown (e.g., siRNA or CRISPR) of the intended target should phenocopy the effects of the inhibitor. Discrepancies between pharmacological and genetic approaches may suggest off-target activities.
Q3: What are the primary strategies to minimize off-target effects of a covalent inhibitor?
A3: Key strategies include:
-
Optimizing Covalent Warhead Reactivity: The electrophilic group (the "warhead") that forms the covalent bond should be reactive enough to bind the intended target but not so reactive that it interacts with many other proteins.[4]
-
Enhancing Target Specificity: The non-covalent binding affinity of the inhibitor for its target should be high, ensuring that the warhead is positioned correctly and reacts efficiently with the target protein even at low concentrations.[3]
-
Dose Optimization: Using the lowest effective concentration of the inhibitor can minimize off-target binding by reducing the exposure of other proteins to the drug.[5]
-
Chemical Proteomics Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to map the on- and off-target interactions of a covalent inhibitor across the entire proteome.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with covalent inhibitors.
| Observed Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at concentrations that inhibit the target. | Widespread off-target effects due to a highly reactive warhead or poor selectivity. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use chemical proteomics (see Experimental Protocols) to identify off-targets.[1] 3. Consider synthesizing analogs with a less reactive warhead or improved target affinity.[4] |
| Inconsistent results between experiments. | Poor inhibitor stability, variable cell conditions, or complex off-target pharmacology. | 1. Ensure consistent experimental conditions (cell density, media, etc.). 2. Verify the stability and purity of the inhibitor stock solution. 3. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound.[3] |
| Phenotype from inhibitor does not match genetic knockdown of the target. | The observed phenotype is likely due to off-target effects of the inhibitor. | 1. Use a structurally related inactive control to confirm. 2. Perform proteome-wide selectivity analysis to identify potential off-targets responsible for the phenotype.[1][2] 3. Consider if the inhibitor affects pathways that are functionally redundant to the target. |
| Development of resistance to the inhibitor. | This can be due to mutations in the target protein or upregulation of compensatory signaling pathways. | 1. Sequence the target protein from resistant cells to check for mutations. 2. Perform RNA-seq or proteomic analysis on resistant cells to identify upregulated pathways. 3. Investigate combination therapies to target these compensatory mechanisms. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP is a powerful chemical proteomic method to assess the proteome-wide selectivity of covalent inhibitors in a native biological system.[1][4]
Objective: To identify the direct protein targets of a covalent inhibitor in cells or tissue lysates.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of the covalent inhibitor. This "clickable" tag will be used for later visualization or enrichment.[1][2]
-
Cellular Labeling:
-
Treat living cells or cell lysates with a range of concentrations of the tagged inhibitor probe.
-
Include a control group pre-treated with a high concentration of the untagged inhibitor to identify specific binding events through competition.
-
-
Click Chemistry:
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for in-gel visualization) to the inhibitor-labeled proteins.
-
-
Analysis:
-
In-gel fluorescence scanning: Separate proteins by SDS-PAGE and visualize labeled proteins using a fluorescence scanner. This provides a quick overview of on- and off-target labeling.
-
LC-MS/MS analysis: For comprehensive target identification, enrich the biotin-labeled proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the competed control. These are the potential targets of the covalent inhibitor.
-
Visualizations
Caption: Covalent inhibitor on- and off-target signaling.
Caption: Workflow for mitigating off-target effects.
Caption: Troubleshooting logic for off-target effects.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. certara.com [certara.com]
optimizing TH-263 dosage for minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TH-263. The information is designed to help optimize this compound dosage for minimal toxicity in pre-clinical experimental settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the novel tyrosine kinase, TK-X. By binding to the ATP-binding pocket of TK-X, this compound blocks downstream signaling pathways involved in cell proliferation and survival. In many cancer cell lines, inhibition of TK-X leads to cell cycle arrest and induction of apoptosis.
2. What are the common off-target effects and toxicities observed with this compound?
The most frequently observed toxicities in preclinical studies are related to off-target inhibition of other kinases, leading to effects on highly proliferative tissues. Common dose-dependent toxicities include:
-
Myelosuppression: A decrease in white blood cells, red blood cells, and platelets.
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting.
-
Hepatotoxicity: Elevation of liver enzymes (ALT, AST).
-
Cardiotoxicity: In some models, effects on cardiac function have been noted at higher concentrations.
3. How can I determine the optimal, non-toxic dose of this compound for my cell line?
The optimal dose of this compound is cell-line specific and should be determined empirically. A dose-response experiment measuring cell viability (e.g., using an MTT or LDH assay) is recommended to determine the IC50 (half-maximal inhibitory concentration). Subsequent experiments should use a range of concentrations around the IC50 to evaluate specific markers of toxicity and efficacy.
4. What are the signs of cellular stress or toxicity I should monitor for in my experiments?
Key indicators of this compound-induced toxicity at the cellular level include:
-
Increased production of Reactive Oxygen Species (ROS).
-
Induction of apoptosis, measurable by caspase-3 activation or Annexin V staining.
-
Alterations in the cell cycle profile, such as an accumulation of cells in a specific phase.
-
Changes in cellular morphology, such as cell shrinkage, membrane blebbing, or detachment from the culture plate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cell death even at low this compound concentrations. | The cell line is highly sensitive to this compound. | Perform a more granular dose-response curve starting from very low (picomolar or nanomolar) concentrations. |
| Inconsistent results between experiments. | - Reagent variability (e.g., this compound stock solution degradation). - Inconsistent cell seeding density. - Variation in incubation times. | - Prepare fresh this compound stock solutions regularly and store them appropriately. - Ensure precise and consistent cell counting and seeding. - Adhere strictly to the established experimental timeline. |
| No significant effect on cell viability at high concentrations. | The cell line may be resistant to this compound due to a lack of TK-X expression or mutations in the target. | - Confirm TK-X expression in your cell line via Western Blot or qPCR. - Consider sequencing the TK-X gene to check for mutations that might confer resistance. |
| High background in toxicity assays. | - Assay reagents are expired or improperly stored. - Contamination of cell cultures. | - Check the expiration dates and storage conditions of all assay components. - Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][3][4][5]
Materials:
-
Cell lysis buffer
-
Reaction buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the reaction buffer containing DTT to each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[6][7][8][9][10]
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Reactive Oxygen Species (ROS) Detection
This assay measures the levels of intracellular ROS using a cell-permeable fluorescent probe.[11][12][13][14][15]
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
PBS or appropriate buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations.
-
Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Line A
| This compound Conc. (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) | % Cells in G2/M Phase | ROS Production (Fold Change) |
| 0 (Control) | 100 ± 4.5 | 1.0 ± 0.1 | 15 ± 2.1 | 1.0 ± 0.2 |
| 0.1 | 95 ± 3.8 | 1.2 ± 0.2 | 18 ± 2.5 | 1.3 ± 0.3 |
| 1 | 72 ± 5.1 | 2.5 ± 0.4 | 45 ± 3.3 | 2.8 ± 0.5 |
| 10 | 45 ± 4.2 | 4.8 ± 0.6 | 68 ± 4.1 | 5.2 ± 0.7 |
| 100 | 15 ± 2.9 | 8.2 ± 0.9 | 75 ± 5.0 | 9.7 ± 1.1 |
Table 2: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| Cell Line A | Lung Carcinoma | 8.5 |
| Cell Line B | Breast Adenocarcinoma | 25.2 |
| Cell Line C | Colon Carcinoma | > 100 |
| Normal Fibroblasts | Connective Tissue | > 200 |
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound dosage.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mpbio.com [mpbio.com]
- 4. biogot.com [biogot.com]
- 5. abcam.com [abcam.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. nanocellect.com [nanocellect.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. assaygenie.com [assaygenie.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
TH-263 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TH-263, a negative control compound for the selective allosteric LIMK1/2 inhibitor, TH-257. The information provided is intended to help users anticipate and prevent degradation, as well as troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chemical compound used as a negative control for TH-257, a potent and selective allosteric inhibitor of LIMK1 and LIMK2. Its chemical formula is C₂₁H₂₀N₂O₃S.[1] The structure of this compound contains a central benzamide (B126) core with N-benzyl groups, and a sulfonamide linkage. These functional groups, particularly the amide and sulfonamide bonds, are the most likely sites of chemical degradation.
Q2: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the amide or sulfonamide bond, which can be catalyzed by acidic or basic conditions. While sulfonamides are generally stable, hydrolysis can occur under stressed conditions.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamide-containing compounds. This process can be accelerated in the presence of photosensitizers.[4][5]
Q3: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[6]
-
In Solution: Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C for up to two years or -20°C for up to one year.[7] It is advisable to use a non-protic solvent like DMSO for stock solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protection from Light: Protect both solid and solution forms of this compound from light by using amber vials or by wrapping containers in aluminum foil.[4]
Q4: What are the potential degradation products of this compound?
Hydrolysis of the amide bond would yield benzoic acid substituted with a sulfonamide and benzylamine. Hydrolysis of the sulfonamide bond would result in a sulfonic acid derivative of benzamide and benzylamine. Photodegradation can lead to a more complex mixture of products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of expected biological effect in an assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). 3. Perform a forced degradation study on a small sample to identify conditions that cause degradation. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Chemical degradation of this compound. | 1. Analyze the degradation products by LC-MS to determine their mass and predict their structures. 2. Compare the chromatogram of the degraded sample to a freshly prepared sample to identify the degradation peaks. 3. Review the experimental protocol to identify potential causes of degradation (e.g., exposure to harsh pH, high temperature, or light). |
| Inconsistent results between experiments. | Inconsistent handling of this compound, leading to variable levels of degradation. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all users are following the same storage and handling procedures. 3. Prepare and use solutions on the same day to minimize variability. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | -20°C | Long-term (months to years) | Tightly sealed, opaque container | Protect from moisture |
| Solid | 0-4°C | Short-term (days to weeks) | Tightly sealed, opaque container | Protect from moisture |
| Solution (in DMSO) | -80°C | Up to 2 years | Amber glass vial or cryovial | Aliquot to avoid freeze-thaw cycles |
| Solution (in DMSO) | -20°C | Up to 1 year | Amber glass vial or cryovial | Aliquot to avoid freeze-thaw cycles |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Analytical Method for Detection |
| Amide Hydrolysis | 4-(N-benzylsulfamoyl)benzoic acid and Benzylamine | LC-MS, HPLC |
| Sulfonamide Hydrolysis | 4-(benzylcarbamoyl)benzenesulfonic acid and Benzylamine | LC-MS, HPLC |
| Photodegradation | Complex mixture of products | LC-MS, HPLC with photodiode array detection |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.
Materials:
-
This compound solid
-
HPLC-grade water, acetonitrile (B52724), methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the initial concentration.
-
Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to profile the degradation products.
-
-
Data Analysis:
-
Calculate the degradation rate under each condition.
-
Identify the major degradation products by their retention times and mass spectra.
-
Visualizations
Caption: Simplified LIMK1/2 signaling pathway.
Caption: Experimental workflow for this compound degradation studies.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results with TH-263 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with compounds that may be referred to as "TH-263". Initial searches indicate that "this compound" can ambiguously refer to two distinct therapeutic agents: ABT-263 (Navitoclax) and BLU-263 (Elenestinib) . To provide targeted support, this guide is divided into dedicated sections for each compound. Please select the compound relevant to your research to access specific troubleshooting advice, FAQs, and detailed protocols.
Section 1: ABT-263 (Navitoclax) Technical Support
ABT-263, also known as Navitoclax, is a potent inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL, and is widely investigated as a senolytic agent and anti-cancer therapeutic. Inconsistent results with ABT-263 can arise from its complex mechanism of action and its variable effects across different cell types and experimental models.
Frequently Asked Questions (FAQs) about ABT-263
Q1: Why am I seeing variable efficacy of ABT-263 in my cancer cell lines?
A1: The efficacy of ABT-263 in cancer cells is significantly influenced by the expression levels of BCL-2 family proteins. Specifically, high expression of MCL-1 is a common mechanism of resistance to ABT-263.[1] Sensitivity to ABT-263 is strongly correlated with low MCL-1 mRNA expression levels.[1] Therefore, it is crucial to characterize the BCL-2 family protein expression profile of your cell lines.
Q2: My in vivo results with ABT-263 don't replicate the promising in vitro data. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are not uncommon. An in vitro co-culture assay with immortalized human mesenchymal cells has been shown to be more predictive of in vivo sensitivity to ABT-263 in pediatric acute lymphoblastic leukemia (ALL) xenografts.[1] This suggests that the tumor microenvironment plays a critical role in modulating the response to ABT-263.
Q3: I am using ABT-263 as a senolytic agent, but I am not observing consistent clearance of senescent cells. Why might this be?
A3: While ABT-263 can induce apoptosis in senescent cells, its effectiveness can be context-dependent.[2][3] For instance, in studies on atherosclerosis, ABT-263 treatment did not consistently reduce senescent cell markers and, in some cases, was associated with reduced plaque stability.[2] The specific type of senescent cells and the tissue microenvironment can influence the outcome. Additionally, some studies suggest that ABT-263 may not affect all populations of senescent-like cells equally.[4][5]
Q4: I've observed unexpected off-target effects or toxicity in my experiments. Is this a known issue with ABT-263?
A4: Yes, ABT-263 is known to cause thrombocytopenia (low platelet count) due to its inhibition of BCL-xL, which is essential for platelet survival. This is a critical consideration for in vivo studies and can impact the therapeutic window.
Troubleshooting Guide for ABT-263
| Issue | Potential Cause | Recommended Action |
| Low Efficacy in Cancer Models | High MCL-1 expression. | 1. Perform Western blot or qRT-PCR to quantify BCL-2 family protein levels (BCL-2, BCL-xL, MCL-1). 2. Consider combination therapies with MCL-1 inhibitors. 3. Utilize BH3 profiling to assess mitochondrial priming and dependence on specific anti-apoptotic proteins.[1][6] |
| In Vitro vs. In Vivo Discrepancy | Influence of the tumor microenvironment. | 1. Implement 3D culture models or co-culture systems that better mimic the in vivo environment. 2. For pre-clinical studies, consider using patient-derived xenograft (PDX) models which may be more predictive.[1] |
| Inconsistent Senolytic Activity | Cell-type specific responses to senolysis. | 1. Validate senescence markers (e.g., SA-β-gal, p16, p21) before and after treatment.[3][4] 2. Titrate the dose and duration of ABT-263 treatment. 3. Consider the specific model system, as efficacy can vary between different disease models.[2][6] |
| Toxicity in In Vivo Models | On-target toxicity due to BCL-xL inhibition. | 1. Monitor platelet counts regularly during treatment. 2. Adjust the dosing regimen (e.g., intermittent dosing) to manage toxicity. |
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay to Predict In Vivo ABT-263 Sensitivity [1]
-
Cell Seeding: Seed immortalized human mesenchymal cells in a 96-well plate to form a confluent monolayer.
-
Leukemia Cell Addition: Add pediatric ALL cells on top of the mesenchymal cell layer.
-
Treatment: Treat the co-culture with a dose range of ABT-263 for 48 hours.
-
Viability Assessment: Use a flow cytometry-based assay to distinguish between and assess the viability of the ALL cells and mesenchymal cells.
-
Data Analysis: Calculate the percentage of viable ALL cells relative to a vehicle-treated control. This in vitro response can be correlated with in vivo xenograft responses.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of ABT-263 in inducing apoptosis.
Caption: Troubleshooting workflow for inconsistent ABT-263 results.
Section 2: BLU-263 (Elenestinib) Technical Support
BLU-263, also known as elenestinib, is a next-generation, potent, and selective inhibitor of the KIT D816V mutation, which is a key driver in systemic mastocytosis (SM).[7] Inconsistent results with BLU-263 are often related to clinical trial outcomes, patient heterogeneity, and specific diagnostic criteria.
Frequently Asked Questions (FAQs) about BLU-263
Q1: What is the primary application of BLU-263 and what kind of results are expected?
A1: BLU-263 is being investigated for the treatment of indolent systemic mastocytosis (ISM) and monoclonal mast cell activation syndrome (mMCAS).[7] The expected outcomes, as measured in the HARBOR clinical trial (NCT04910685), include a reduction in symptom burden, mast cell infiltration in the bone marrow, serum tryptase levels, and the variant allele fraction of KIT D816V.[7]
Q2: We are seeing variable responses among patients treated with a KIT D816V inhibitor. What could explain this?
A2: Patient response to targeted therapies like BLU-263 can be influenced by several factors, including the specific subtype of the disease (e.g., ISM vs. other forms of SM), prior treatments, and the presence of other co-morbidities or genetic modifiers.[7] The HARBOR study, for instance, has specific inclusion and exclusion criteria to ensure a relatively homogenous patient population.[7]
Q3: Are there known resistance mechanisms to BLU-263?
A3: While BLU-263 is a next-generation inhibitor, resistance to tyrosine kinase inhibitors can emerge over time, often through secondary mutations in the target kinase or activation of bypass signaling pathways. Although specific resistance mechanisms to BLU-263 are not yet widely reported in the provided search results, this is a known phenomenon for this class of drugs.
Troubleshooting Guide for BLU-263 (Clinical Research Context)
| Issue | Potential Cause | Recommended Action |
| Patient Ineligibility for a Clinical Trial | Not meeting specific diagnostic or prior treatment criteria. | 1. Carefully review the WHO diagnostic criteria for systemic mastocytosis and mMCAS.[7] 2. Document all prior therapies, as some (like other targeted KIT inhibitors) may be exclusionary.[7] |
| Variable Symptom Improvement | Subjectivity of symptom scoring; patient heterogeneity. | 1. Utilize standardized symptom assessment forms (e.g., ISM-SAF).[7] 2. Correlate symptom scores with objective biomarkers like serum tryptase and KIT D816V VAF.[7] |
| Suboptimal Reduction in Biomarkers | Dosing, patient adherence, or potential early signs of resistance. | 1. Ensure consistent, once-daily dosing as supported by pharmacokinetic data.[7] 2. Monitor serum tryptase and KIT D816V variant allele fraction at baseline and regular intervals.[7] 3. For non-responders, consider further molecular profiling to investigate potential resistance mechanisms. |
Experimental Protocols
Protocol 1: Monitoring Treatment Response in a Clinical Trial Setting (Based on the HARBOR study design)[7]
-
Baseline Assessment: Before initiating treatment, perform a comprehensive baseline assessment including:
-
Bone marrow biopsy to determine mast cell burden.
-
Quantitative measurement of serum tryptase.
-
Quantification of peripheral blood KIT D816V variant allele fraction (VAF).
-
Patient-reported outcomes using a validated symptom assessment form (e.g., ISM-SAF Total Symptom Score).
-
-
Treatment Administration: Administer BLU-263 orally at the protocol-specified dose (once-daily).
-
Follow-up Assessments: Repeat the baseline assessments at specified time points (e.g., weekly, monthly, and at the end of treatment cycles) to track changes from baseline.
-
Efficacy Endpoints: The primary efficacy is determined by the change from baseline in the total symptom score. Secondary endpoints include changes in objective measures like mast cell burden, serum tryptase, and VAF.[7]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of BLU-263 in systemic mastocytosis.
Caption: Workflow for a clinical trial investigating BLU-263.
References
- 1. Cell and molecular determinants of in vivo efficacy of the BH3 mimetic ABT-263 against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted apoptosis of myofibroblasts with the BH3 mimetic ABT-263 reverses established fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aimcd.net [aimcd.net]
Technical Support Center: Troubleshooting TH-263 Activity in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing a lack of expected activity with the small molecule inhibitor TH-263 in their assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing the expected potency (e.g., IC50) in our cell-based assays compared to biochemical assays?
A1: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[1][2]
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1][3]
-
Compound Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.[1]
-
Protein Binding: this compound might bind to other cellular proteins or lipids, sequestering it away from its intended target.[1]
-
High ATP Concentration (for kinase inhibitors): Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the kinase, while intracellular ATP levels are significantly higher (1-5 mM).[4] For ATP-competitive inhibitors, this increased competition in a cellular environment can result in a higher IC50 value.[1][4]
Q2: We are observing high background or non-specific effects in our assays. What could be the cause?
A2: High background or non-specific effects can arise from several sources:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins.[5] This often results in a steep, non-saturating dose-response curve.[5]
-
Assay Interference: The compound itself might interfere with the assay technology. For example, it could be autofluorescent in a fluorescence-based assay or absorb light in a colorimetric assay.[5][6]
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (ideally ≤ 0.1%).[7] Ensure that the final solvent concentration is consistent across all wells, including controls.[7]
-
Off-Target Effects: The inhibitor may be affecting other cellular pathways, leading to unexpected phenotypes.[7]
Q3: this compound has poor solubility in our aqueous assay buffer. How can we improve this?
A3: Poor aqueous solubility is a common issue for small molecules.[7] Here are some strategies to address this:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into your aqueous buffer.[1] It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.[1][7]
-
pH Adjustment: The solubility of ionizable compounds can be significantly affected by pH. Adjusting the buffer pH to a range where the compound is more soluble may be effective.[7]
-
Inclusion of Surfactants: In some in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility and prevent aggregation.[5][7]
Troubleshooting Guides
Problem 1: No or Low Activity in a Biochemical Assay
If this compound is not showing the expected inhibitory activity in a biochemical assay, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. | Consistent activity across experiments. |
| Incorrect Assay Conditions | Verify the concentrations of all assay components (e.g., enzyme, substrate, ATP). Ensure the buffer pH and ionic strength are optimal for enzyme activity. | The positive control shows expected activity, and this compound activity can be reliably measured. |
| Compound Aggregation | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[5] | A decrease in non-specific inhibition and a more typical sigmoidal dose-response curve. |
| Assay Interference | Run control experiments with this compound in the absence of the enzyme or substrate to check for autofluorescence or light scattering.[6] | No signal from this compound alone, indicating it does not interfere with the assay readout. |
Problem 2: No or Low Activity in a Cell-Based Assay
If this compound is active in biochemical assays but not in cell-based assays, the issue likely lies with its interaction with the cellular environment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2).[8] | Determine the permeability coefficient of this compound. |
| Efflux by Transporters | Use cell lines with and without overexpression of common efflux pumps (e.g., P-gp) or use a known efflux pump inhibitor. | Increased intracellular accumulation and activity of this compound in the presence of the inhibitor or in cells lacking the pump. |
| Metabolic Instability | Incubate this compound with liver microsomes or in cell culture medium over time and measure its concentration. | Determine the metabolic stability and half-life of the compound. |
| Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[9] | A thermal shift indicates target engagement. |
| Cell Health Issues | Ensure cells are healthy and in the exponential growth phase. Run a cytotoxicity assay to determine if this compound is toxic at the tested concentrations.[7] | Cells in the control wells are viable and proliferating normally. |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in DMSO to create a concentration range for testing.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Viability Assay (MTT)
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Potential signaling pathways targeted by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with TH-263 Treatment
A- For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell viability issues encountered during experiments with TH-263. As this compound is the negative control for the selective LIMK1/2 inhibitor, TH-257, unexpected cytotoxicity can be a frustrating obstacle. This guide will help you identify and resolve these issues to ensure the integrity of your experimental results.
F-Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I observing decreased cell viability?
A1: this compound is a diaryl sulfonamide derivative designed as a negative control for TH-257, a potent and selective allosteric inhibitor of LIMK1 and LIMK2.[1] As a negative control, this compound is intended to be inactive against LIMK1 and LIMK2.[1] Therefore, a significant decrease in cell viability upon this compound treatment is an unexpected result and may be due to several factors including, but not limited to:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be present at a concentration that is toxic to your specific cell line.[2][3][4][5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific cellular stress and toxicity.[6][7][8]
-
Off-Target Effects: Although designed as a negative control, at high concentrations, this compound may have uncharacterized off-target effects that impact cell health.
-
Compound Purity and Stability: Issues with the purity or degradation of the compound stock can lead to unexpected biological activity.
-
Experimental Artifacts: Inaccurate pipetting, well-to-well contamination, or issues with the viability assay itself can lead to misleading results.
Q2: What is the expected outcome when treating cells with this compound?
A2: When used at an appropriate concentration (i.e., a concentration at which the solvent has no effect and the compound does not aggregate), this compound is expected to have no significant effect on cell viability. It should serve as a baseline to which the effects of the active compound, TH-257, can be compared.
Q3: What are LIMK1 and LIMK2, and what is the pathway they are involved in?
A3: LIM kinases (LIMK1 and LIMK2) are dual-specificity serine/threonine and tyrosine kinases that play a crucial role in regulating actin cytoskeletal dynamics.[9][10] They are key components of a signaling pathway that controls cell morphology, motility, and proliferation. The general pathway is as follows:
-
Upstream signals, often from Rho family GTPases (like RhoA, Rac, and CDC42), activate kinases such as ROCK and PAK.[11]
-
ROCK and PAK then phosphorylate and activate LIMK1 and LIMK2.[11]
-
Activated LIMK1/2 phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[11]
-
Inactivation of cofilin leads to the stabilization of actin filaments (F-actin), promoting the formation of stress fibers and affecting various cellular processes.[2]
Troubleshooting Guide: Unexpected Cell Viability Decrease with this compound
If you are observing a decrease in cell viability with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Solvent and Compound Concentrations
Your first step should be to rule out toxicity from the solvent or the compound itself at the concentrations used.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity with a negative control compound.
Step 2: Investigate Compound Aggregation
Compound aggregation can lead to false-positive results in cell-based assays.
| Potential Issue | Recommended Action |
| Compound Precipitation | Visually inspect the treatment media under a microscope for any signs of compound precipitation. If observed, lower the concentration of this compound. |
| Colloidal Aggregation | If you suspect aggregation, you can perform a detergent titration counter-screen. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates. If the toxicity of this compound is reduced in the presence of the detergent, aggregation is a likely cause.[6] |
Step 3: Review Experimental Protocol and Assay Choice
Errors in your experimental setup or interference with the assay chemistry can lead to inaccurate results.
| Potential Issue | Recommended Action |
| Inaccurate Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider performing a cell titration to determine the optimal seeding density. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.[12] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, a compound that has reducing properties could directly reduce MTT, leading to a false signal.[13] If you suspect interference, try a different viability assay that relies on a different principle (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo). |
Quantitative Data Summary
The following tables provide a summary of expected and reported quantitative data for TH-257 and this compound.
Table 1: In Vitro Potency of TH-257
| Target | Assay | IC50 (nM) | Reference |
| LIMK1 | RapidFire MS | 84 | [2] |
| LIMK2 | RapidFire MS | 39 | [2] |
| LIMK1 (cellular) | NanoBRET | 250 | [2] |
| LIMK2 (cellular) | NanoBRET | 150 | [2] |
Table 2: Expected Cell Viability Results
| Compound | Expected Effect on Cell Viability | Expected IC50 | Notes |
| TH-257 | Dose-dependent decrease | Cell line dependent (typically in the µM range) | The IC50 will vary based on the cell line's dependence on the LIMK pathway. |
| This compound | No significant change | >100 µM (ideally no effect at the highest soluble concentration) | As a negative control, significant cytotoxicity is not expected at concentrations where the active compound is tested. |
| Vehicle (e.g., DMSO) | No significant change | >1% (v/v) for most cell lines | The maximum tolerated concentration should be determined empirically for each cell line.[5] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of TH-257 and this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
TH-257 and this compound stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of TH-257 and this compound in complete growth medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the old medium and add 100 µL of the compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition:
Experimental Workflow for Cell Viability Assay
Caption: A flowchart illustrating the key steps in a typical cell viability experiment.
Mandatory Visualizations
LIMK1/2 Signaling Pathway
The following diagram illustrates the signaling pathway involving LIMK1 and LIMK2, which is the target of TH-257.
Caption: The signaling cascade leading to the regulation of actin dynamics by LIMK1 and LIMK2.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lim kinase - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling TH-263: A Case of Mistaken Identity in Scientific Research
A comprehensive search for the compound designated "TH-263" within the biomedical and pharmaceutical research landscape has yielded no specific molecule intended for biological assays. The identifier "this compound" appears to be associated with a range of industrial materials, none of which are suitable for the comparative analysis requested by researchers, scientists, and drug development professionals. This guide addresses the ambiguity surrounding "this compound" and clarifies its identity outside the realm of life science research.
Initial investigations into scientific databases and chemical repositories for a compound "this compound" with potential applications in a "specific assay" proved fruitless. Instead, the designation corresponds to several distinct industrial products:
-
Chemtrol 263: A liquid burnishing compound used for producing a lustrous finish on metals in industrial vibratory processes.[1]
-
Alloy C-263 (Nimonic 263): A nickel-chromium-cobalt-molybdenum alloy known for its high-temperature strength and corrosion resistance, often used in gas turbines and other aerospace applications.[2][3][4][5]
-
3M™ Scotchcast™ Electrical Resin 263: A general-purpose epoxy powder resin designed to provide a durable, moisture- and chemical-resistant coating for electrical components.[6]
-
Toray MicroPly™ TC263: A toughened film adhesive used for bonding honeycomb cores and laminates in aerospace and other high-performance applications.[7]
Given the industrial nature of these materials, a direct comparison with a hypothetical "Alternative Compound" in a biological "Specific Assay" is not feasible. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams are therefore not applicable.
Methodological Approach to Identification
The determination of the non-biological nature of "this compound" was based on a systematic search of publicly available scientific and industrial databases. The search queries included "this compound," "this compound compound," "this compound assay," and "this compound in drug development." The consistent results pointing to industrial materials across multiple independent sources confirm that "this compound" is not a designation for a research compound in the life sciences.
Conclusion for the Research Community
For researchers, scientists, and drug development professionals, it is crucial to ensure the accurate identification of compounds to avoid confusion and misdirection of research efforts. In the case of "this compound," the available evidence strongly indicates that this identifier does not correspond to a substance used in biological or pharmaceutical research. Any reference to "this compound" in such a context is likely a misnomer or a reference to a proprietary, in-house compound not publicly disclosed. Researchers encountering this designation are advised to verify the chemical identity and source of the compound before proceeding with any experimental work.
References
- 1. chemtrolcompounds.com [chemtrolcompounds.com]
- 2. Alloy C-263, 2.4650, Nimonic® alloy 263, Haynes® 263 - nickel alloy [virgamet.com]
- 3. Nickel Nimonic 263 | Tech Steel & Materials [techsteel.net]
- 4. ferrobend.com [ferrobend.com]
- 5. specialmetals.com [specialmetals.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. You are being redirected... [toraytac.com]
Validating Target Engagement of MALT1 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key regulator in immune signaling pathways.[1][2][3] Dysregulated MALT1 activity is implicated in certain cancers, like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and autoimmune diseases, making it a compelling therapeutic target.[1][4][5] This document outlines experimental protocols and presents comparative data for validating the efficacy of MALT1 inhibitors in a cellular context.
MALT1 Signaling Pathway and Therapeutic Rationale
MALT1 is a paracaspase that, upon antigen receptor stimulation, forms the CARMA1-BCL10-MALT1 (CBM) complex.[2][6] This complex is crucial for activating the NF-κB signaling pathway, which promotes cell survival and proliferation.[1][2] MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[4][5] In certain lymphomas, constitutive MALT1 activity drives cancer cell survival, making its inhibition a promising therapeutic strategy.[1][5][6]
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Methods for Validating MALT1 Target Engagement
Several methods can be employed to confirm that a MALT1 inhibitor is engaging its target within a cellular environment. These techniques range from directly measuring the inhibition of MALT1's proteolytic activity to assessing the thermal stability of the protein upon compound binding.
MALT1 Substrate Cleavage Assay
This assay directly measures the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates, such as BCL10, A20, or RelB.[4][6]
Experimental Workflow:
Caption: Workflow for MALT1 Substrate Cleavage Assay.
Experimental Protocol:
-
Cell Culture: Culture ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1) which exhibit constitutive MALT1 activity.[6]
-
Treatment: Treat cells with varying concentrations of the MALT1 inhibitor (e.g., MI-2) or a vehicle control for a specified duration (e.g., 36 hours).[6]
-
Stimulation (Optional): For cell lines without constitutive activity, stimulate MALT1 with PMA and ionomycin.[6]
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blot: Perform SDS-PAGE and Western blot analysis using antibodies specific to MALT1 substrates (e.g., BCL10, A20) to detect both the full-length and cleaved forms.[6]
-
Quantification: Densitometry can be used to quantify the reduction in substrate cleavage in inhibitor-treated cells compared to the control.
Comparative Data: MI-2 Inhibition of MALT1 Substrate Cleavage
| Cell Line | Treatment | BCL10 Cleavage | A20 Cleavage | Reference |
| OCI-Ly3 | Vehicle | Constitutive | Constitutive | [6] |
| OCI-Ly3 | z-VRPR-fmk (MALT1 inhibitor) | Inhibited | Inhibited | [6] |
| HBL-1 | Vehicle | Constitutive | Constitutive | [6] |
| HBL-1 | z-VRPR-fmk (MALT1 inhibitor) | Inhibited | Inhibited | [6] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells.[7][8] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[8][9]
Experimental Workflow:
Caption: General Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat the cell suspensions to a range of temperatures.[8]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7]
-
Detection: Analyze the amount of soluble MALT1 remaining at each temperature using methods like Western blotting or ELISA.[7] A successful target engagement will result in more soluble MALT1 at higher temperatures in the drug-treated samples compared to the vehicle control.
Comparative Data: CETSA for Target Engagement
| Assay | Principle | Throughput | Advantages | Disadvantages |
| Western Blot CETSA | Ligand binding increases protein thermal stability, detected by immunoblotting.[7] | Low to Medium | Label-free, applicable to native proteins. | Requires specific antibodies, semi-quantitative. |
| High-Throughput CETSA | Uses reporter systems (e.g., NanoLuc) or immunoassays (e.g., AlphaLISA) for detection.[10] | High | Amenable to screening, quantitative. | May require genetic modification of cells. |
| RT-CETSA | Real-time monitoring of protein aggregation using a luminescent reporter.[9] | Medium | Provides full aggregation profile from a single sample.[9] | Requires protein fusion with a thermal-stable luciferase.[9] |
Activity-Based Probe (ABP) Assay
This method utilizes chemical probes that covalently bind to the active site of MALT1, allowing for direct visualization and quantification of the active enzyme.[11]
Experimental Protocol:
-
Cell Treatment: Treat cells with a MALT1 inhibitor.
-
Probe Labeling: Incubate the cells with a fluorophore- or biotin-conjugated MALT1 activity-based probe.[11]
-
Lysis and Detection: Lyse the cells and detect the labeled, active MALT1. For fluorescent probes, this can be done by in-gel fluorescence scanning. For biotinylated probes, detection is via streptavidin blotting after SDS-PAGE.[11] A reduction in signal in the inhibitor-treated sample indicates successful target engagement.
Alternative and Complementary Approaches
-
NF-κB Reporter Assays: Since MALT1 is a key activator of the NF-κB pathway, reporter assays (e.g., luciferase-based) can be used to measure the downstream functional consequences of MALT1 inhibition.[5]
-
Gene Expression Analysis: Inhibition of MALT1 should lead to downregulation of NF-κB target genes.[5] This can be assessed by qPCR or RNA-sequencing.
-
Pharmacodynamic (PD) Biomarkers: In a clinical setting, monitoring downstream biomarkers like IL-2 or IL-10 levels in patient samples can serve as an indicator of target engagement and biological activity.[4][12]
Conclusion
Validating the target engagement of MALT1 inhibitors in a cellular context is crucial for their development as therapeutic agents. A multi-faceted approach is recommended, starting with direct biochemical assays like substrate cleavage or activity-based probe labeling to confirm enzymatic inhibition. Biophysical methods such as CETSA provide strong evidence of direct binding in a cellular milieu. Finally, assessing downstream signaling events, like NF-κB activation and target gene expression, confirms the functional consequences of target engagement. The choice of method will depend on the specific research question, available resources, and the stage of drug development.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 Trial Shows SGR-1505 Effective Against Multiple Blood Cancers | SDGR Stock News [stocktitan.net]
A Head-to-Head Comparison of Navitoclax (ABT-263) and Standard-of-Care in Relapsed Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the investigational agent Navitoclax (B1683852) (ABT-263) and the standard-of-care treatments for relapsed Small Cell Lung Cancer (SCLC). The information is compiled from preclinical and clinical studies to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive form of lung cancer characterized by rapid growth and early metastasis. While initial treatment with platinum-based chemotherapy is often effective, the majority of patients relapse and require second-line therapy. The standard-of-care for relapsed SCLC typically involves chemotherapy with agents such as topotecan (B1662842), or re-treatment with the initial platinum-based regimen.
Navitoclax (ABT-263) is an orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cancer cell death. Overexpression of Bcl-2 is common in SCLC, providing a strong rationale for investigating Bcl-2 family inhibitors in this disease.[1][2][3] This guide will compare the performance of Navitoclax with standard-of-care treatments for relapsed SCLC.
Mechanism of Action
Navitoclax (ABT-263): Navitoclax is a BH3 mimetic that binds with high affinity to the anti-apoptotic proteins Bcl-2 and Bcl-xL. By doing so, it displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptosis.[1]
Standard-of-Care (Topotecan): Topotecan is a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks in the DNA. During DNA replication, these single-strand breaks are converted into double-strand breaks, which are difficult for the cell to repair and trigger apoptosis.[4][5][6]
Standard-of-Care (Cisplatin and Etoposide): Cisplatin (B142131) is a platinum-based chemotherapy agent that forms intra- and inter-strand DNA crosslinks, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. Etoposide (B1684455) is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, preventing the re-ligation of double-strand breaks and inducing cell death. The combination of cisplatin and etoposide provides a synergistic cytotoxic effect.[7][8][9]
Preclinical Efficacy
Preclinical studies in SCLC xenograft models have demonstrated significant anti-tumor activity for Navitoclax as a single agent. In some models, Navitoclax showed efficacy comparable or superior to standard cytotoxic agents.[10][11]
Table 1: Preclinical Efficacy of Navitoclax in SCLC Xenograft Models
| Xenograft Model | Navitoclax Dose and Schedule | Outcome | Reference |
| H146 | 100 mg/kg/day, p.o., q.d. x21 | Highly efficacious with a significant number of durable complete tumor regressions. | [10] |
| Multiple SCLC Models | 100 mg/kg/day, p.o., q.d. x21 | Highly efficacious in four models with durable complete tumor regressions. Significant anti-tumor activity in four additional models. | [10] |
| H146 | 100 mg/kg (single dose) | ~10-fold increase in activated caspase-3. | [10] |
| Paclitaxel-resistant SCLC model | Not specified | Elicited tumor regression. | [10] |
Clinical Efficacy and Safety
Clinical trials of single-agent Navitoclax in patients with relapsed SCLC have shown limited efficacy. In contrast, standard-of-care agents like topotecan have demonstrated modest but established activity in this setting.
Table 2: Clinical Performance of Navitoclax in Relapsed SCLC
| Trial | Phase | Number of Patients | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events (Grade 3/4) | Reference |
| Phase IIa | II | 39 | Navitoclax 325 mg daily (after 150 mg lead-in) | 2.6% (1 partial response) | 1.5 months | 3.2 months | Thrombocytopenia (41%) | [2][3] |
| Phase I | I | 29 (SCLC or pulmonary carcinoid) | Navitoclax (intermittent or continuous dosing) | 1 confirmed partial response in an SCLC patient | Not Reported | Not Reported | Thrombocytopenia (dose- and schedule-dependent) | [12] |
Table 3: Clinical Performance of Standard-of-Care (Topotecan) in Relapsed SCLC
| Trial Setting | Phase | Number of Patients | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events (Grade 3/4) | Reference |
| Platinum-sensitive relapsed SCLC | Phase III | Not specified | Topotecan | 14% - 38% | Not specified | Not specified | Myelosuppression (neutropenia) | [4] |
| Platinum-resistant relapsed SCLC | Phase III | Not specified | Topotecan | 2% - 11% | Not specified | Not specified | Myelosuppression (neutropenia) | [4] |
| Randomized vs. CAV | Phase III | Not specified | IV Topotecan | 24% | 13 weeks | 25 weeks | Not specified | [13] |
| Compared to Best Supportive Care | Phase III | Not specified | Oral Topotecan | Not specified | Not specified | 26 weeks | Not specified | [13] |
Experimental Protocols
SCLC Xenograft Model for Efficacy Testing
Objective: To evaluate the in vivo anti-tumor activity of a test compound against human SCLC tumors grown in immunodeficient mice.
Methodology:
-
Cell Culture: Human SCLC cell lines (e.g., H146) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 5 x 10^6 SCLC cells in a suitable matrix (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is typically used.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Navitoclax) is administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 100 mg/kg/day for 21 days). The vehicle control group receives the vehicle alone. Standard-of-care agents (e.g., cisplatin, etoposide) are administered via appropriate routes (e.g., intraperitoneally, i.p.).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Objective Response Rate (ORR): The percentage of tumors that show a partial response (e.g., >50% reduction in tumor volume) or complete response (no measurable tumor).
-
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Data Analysis: Statistical analysis is performed to compare tumor growth between treated and control groups.
In Vitro Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
Methodology:
-
Cell Seeding: SCLC cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the test compound (e.g., Navitoclax) at various concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Navitoclax (ABT-263).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 3. Phase II study of topotecan in patients with extensive-stage small-cell carcinoma of the lung: an Eastern Cooperative Oncology Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. pnas.org [pnas.org]
- 12. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Identifying "TH-263": A Critical First Step for Cross-Reactivity Analysis
Before a comprehensive comparison guide on the cross-reactivity of "TH-263" can be compiled, it is crucial to precisely identify the molecule . Initial research indicates that the designation "this compound" is ambiguous and may refer to several distinct therapeutic agents or proteins, each with a unique mechanism of action and potential for off-target interactions.
The following molecules have been identified in scientific literature with similar nomenclature, highlighting the need for clarification:
-
ABT-263 (Navitoclax): A potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] Its primary function is to induce apoptosis in senescent or cancer cells. Cross-reactivity studies for ABT-263 would focus on its binding affinity to other members of the Bcl-2 family and other proteins containing BH3 domains.
-
BLU-263: A next-generation, orally available tyrosine kinase inhibitor that selectively targets the KIT D816V mutation, a driver of systemic mastocytosis.[3] An analysis of its cross-reactivity would involve screening against a panel of other kinases to determine its selectivity profile.
-
TMEM263: A transmembrane protein implicated in the regulation of lipid droplet biogenesis and organismal growth.[4][5] As an integral membrane protein, its interactions with other proteins would likely be within the endoplasmic reticulum or at the lipid droplet surface.
-
TH3: A 14-kDa DNA-binding protein that interacts with the promoter region of the interferon-beta gene and is derived from the interferon regulatory factor (IRF) 2.[6] Cross-reactivity for TH3 would pertain to its binding specificity to other DNA sequences or its interaction with other transcription factors.
To provide a relevant and accurate comparison guide, we request that the user specify which of these molecules is the intended "this compound" of interest. Once the correct protein or compound is identified, a detailed investigation into its cross-reactivity with other proteins can be conducted, including:
-
A summary of quantitative data from binding assays (e.g., Ki, IC50 values) in a structured table.
-
Detailed experimental protocols for key assays such as kinome scanning, immunoprecipitation-mass spectrometry, or surface plasmon resonance.
-
Visualization of relevant signaling pathways and experimental workflows using Graphviz diagrams.
Providing a more specific identifier (e.g., full compound name, protein accession number, or associated disease/target) will enable a focused and meaningful analysis of its cross-reactivity profile.
References
- 1. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of TH3, an induction-specific protein interacting with the interferon beta promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
independent validation of published TH-263 data
An Independent Review of Published Data on ABT-263 (Navitoclax)
It is important to note that the initial query for "TH-263" did not yield specific results for a molecule with that designation. The following information is provided based on the strong likelihood that the query intended to be for "ABT-263" (Navitoclax), a well-researched senolytic agent.
ABT-263, also known as Navitoclax, is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2 and Bcl-xL. It is widely investigated for its senolytic properties, meaning its ability to selectively induce apoptosis (programmed cell death) in senescent cells. This guide provides a comparative overview of published data on ABT-263, focusing on independent validation studies.
Comparative Performance Data
The efficacy of ABT-263 as a senolytic agent has been explored in various preclinical models, though with some conflicting results. The tables below summarize key quantitative findings from independent studies.
| Study Focus | Model | Key Findings with ABT-263 | Alternative/Control | Key Findings with Alternative/Control | Reference |
| Atherosclerosis | Apoe-/- mice | Did not reduce relative mRNA expression of senescence markers (p16, IL-6, etc.); Increased thrombocytopenia. | Vehicle control | Not applicable | [1] |
| Reduced α-SMA+ cap area in brachiocephalic artery lesions. | Vehicle control | Not applicable | [1] | ||
| Did not change the frequency of apoptotic cells in lesions. | Vehicle control | Not applicable | [1] | ||
| Cancer (in vitro) | Irradiated A549 and Ca9-22 cancer cells | Decreased survival of irradiated cancer cells; Increased proportion of radiation-induced annexin (B1180172) V+ cells. | No ABT-263 | Not applicable | [2][3] |
| Decreased the proportion of cells with high SA-β-gal activity. | No ABT-263 | Not applicable | [3] | ||
| Retinal Degeneration | Doxorubicin-induced senescent ARPE-19 cells (in vitro) | Selectively kills senescent ARPE-19 cells by activating apoptosis. | No ABT-263 | Not applicable | [4] |
Signaling Pathway and Mechanism of Action
ABT-263 functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. In senescent cells, these proteins are often upregulated and sequester pro-apoptotic proteins like Bim. By binding to Bcl-2 and Bcl-xL, ABT-263 releases these pro-apoptotic factors, which then trigger the mitochondrial pathway of apoptosis, leading to the selective elimination of senescent cells.[1]
Caption: Mechanism of ABT-263 in inducing apoptosis in senescent cells.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a common method to identify senescent cells.
-
Cell Preparation: Culture cells in appropriate plates. For in vitro studies, induce senescence using methods like doxorubicin (B1662922) treatment.[4]
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells and incubate overnight at 37°C in a staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other reagents at a pH of 6.0.
-
Visualization: Observe cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
In Vivo Administration in Mouse Models
For studies in mouse models of atherosclerosis, the following protocol has been described:
-
Animal Model: Apoe-/- mice on a high-fat diet are commonly used.
-
Drug Formulation: ABT-263 is formulated for oral gavage.
-
Dosing Regimen: A typical dose is 50 mg/kg, administered daily by oral gavage for a specified period (e.g., 2 weeks).[1]
-
Tissue Analysis: After the treatment period, tissues such as the aortic arch are harvested for analysis of gene expression (e.g., p16, IL-6) and immunohistochemistry for markers of apoptosis and cell senescence.[1]
Experimental Workflow for Evaluating Senolytics
The following diagram outlines a general workflow for the preclinical evaluation of a senolytic agent like ABT-263.
Caption: General experimental workflow for preclinical evaluation of senolytics.
Summary and Conclusion
Independent studies on ABT-263 (Navitoclax) demonstrate its potential as a senolytic agent by selectively inducing apoptosis in senescent cells. This is primarily achieved through the inhibition of Bcl-2 and Bcl-xL. While in vitro studies and some in vivo models show promising results in clearing senescent cells and mitigating senescence-associated pathologies, other studies, particularly in the context of advanced atherosclerosis, have raised concerns about its efficacy and potential side effects like thrombocytopenia.[1] The conflicting data highlights the complexity of translating the senolytic activity of ABT-263 into therapeutic benefits across different diseases and underscores the need for further research to optimize its use and understand its full range of biological effects.
References
- 1. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TH-263 potency compared to previous generation inhibitors
A comprehensive review of available data reveals that TH-263 is not an Epidermal Growth Factor Receptor (EGFR) inhibitor, precluding a direct potency comparison with previous generations of EGFR-targeting drugs. Instead, this compound is documented as an inactive control compound for TH-257, a selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2).
Researchers and scientists in the field of drug discovery should note that this compound is a diaryl sulfonamide derivative specifically designed to be biologically inert against LIMK1 and LIMK2.[1] Experimental data confirms its lack of significant inhibitory activity, with IC50 values greater than 50 μM for both LIMK1 and LIMK2.[2] Its purpose in research is to serve as a negative control in experiments involving its active counterpart, TH-257, to ensure that the observed effects are due to the specific inhibition of LIMK and not off-target or compound-related artifacts.[3][4]
In contrast, EGFR inhibitors are a well-established class of therapeutic agents that target the epidermal growth factor receptor, a key regulator of cell growth and proliferation. These inhibitors are broadly categorized into three generations, each developed to overcome specific resistance mechanisms and improve efficacy.
Generations of EGFR Inhibitors: A Brief Overview
| Generation | Mechanism of Action | Key Examples | Primary Clinical Use |
| First-Generation | Reversible, ATP-competitive inhibitors | Gefitinib, Erlotinib | EGFR-mutant non-small cell lung cancer (NSCLC) |
| Second-Generation | Irreversible, covalent binders to EGFR and other ErbB family members | Afatinib, Dacomitinib | EGFR-mutant NSCLC, including some uncommon mutations |
| Third-Generation | Irreversible inhibitors targeting specific resistance mutations (e.g., T790M) while sparing wild-type EGFR | Osimertinib | T790M-positive EGFR-mutant NSCLC |
The EGFR Signaling Pathway
EGFR activation triggers a cascade of intracellular signaling events that are crucial for normal cell function but can be hijacked by cancer cells to promote uncontrolled growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways.
Experimental Protocols
As a direct comparison of this compound and EGFR inhibitors is not feasible, detailed experimental protocols for such a comparison cannot be provided. However, for the general assessment of kinase inhibitor potency, the following standard assays are typically employed:
In Vitro Kinase Assay (e.g., for IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials: Recombinant human kinase (e.g., EGFR, LIMK1), appropriate peptide substrate, ATP, inhibitor compound (e.g., TH-257, Gefitinib), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a series of dilutions of the inhibitor compound. b. In a multi-well plate, combine the kinase, substrate, and inhibitor at the various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the signal (e.g., luminescence) using a plate reader. g. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (e.g., for EC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to inhibit cell growth by 50%.
-
Materials: Cancer cell line with known target expression (e.g., EGFR-mutant NSCLC cells), cell culture medium, inhibitor compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the inhibitor compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent, which measures ATP levels as an indicator of metabolically active cells. e. Measure the signal (e.g., luminescence) using a plate reader. f. Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
References
Unveiling the Transcriptomic Landscape After ABT-263 (Navitoclax) Treatment: A Comparative Guide
A Note on Terminology: Initial searches for "TH-263" did not yield specific results for a compound with that designation involved in differential gene expression analysis. However, the structurally and functionally related compound, ABT-263 , also known as Navitoclax , is a well-researched Bcl-2 family inhibitor with a significant body of literature on its effects on gene expression. This guide will proceed under the assumption that the intended topic of interest is ABT-263.
ABT-263 is a potent and orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis in sensitive cancer cells. Its efficacy is often evaluated in the context of various cancer types, both as a monotherapy and in combination with other chemotherapeutic agents. Understanding the changes in gene expression following ABT-263 treatment is crucial for elucidating its mechanisms of action and resistance, and for identifying potential biomarkers and combination strategies.
Differential Gene Expression Analysis: A Summary of Findings
The following table summarizes the observed changes in key genes and pathways following ABT-263 treatment across various cancer models.
| Gene/Pathway Category | Direction of Change | Key Genes/Components | Cancer Model(s) | Reference/Dataset |
| Apoptosis Regulation | Upregulated | Annexins, Caspases | Aged Mouse Skin | [1] |
| Downregulated | Bcl-2 | Aged Mouse Skin | [1] | |
| Cell Senescence | Downregulated | p16 (Cdkn2a), p21 | Aged Mouse Skin, Renal Injury Models | [1][2] |
| Senescence-Associated Secretory Phenotype (SASP) | Downregulated | Pathways related to SASP | Renal Injury Models | [2] |
| Upregulated (Context-dependent) | Il1a, Il1b, Ccl3, Ccl8, Cxcl1, Cxcl2, Serpine1 | Aged Mouse Skin | [1] | |
| Stemness Pathways | Downregulated | Wnt/β-catenin, YAP/SOX9 axes | Esophageal Cancer | |
| Oncogenic Signaling | Downregulated | β-catenin, YAP-1, C-MYC, MCL-1 | Esophageal Cancer | |
| Inflammatory Pathways | Upregulated | Multiple inflammatory pathways | Aged Mouse Skin | [1] |
| Mitochondrial Function | Downregulated | Oxidative phosphorylation, Mitochondrial bioenergetics | Aged Mouse Skin | [1] |
| Fibrosis-Associated Pathways | Downregulated | Extracellular matrix organization, Elastic fiber formation | Renal Injury Models | [2] |
Experimental Protocols
The methodologies employed to study differential gene expression after ABT-263 treatment vary across studies, reflecting the specific research questions and model systems. Below are summaries of typical experimental protocols.
Cell Lines and Culture:
-
Esophageal Cancer (EC): JHESO cells were used.
-
Aged Skin Models: Aged (24-month-old) C57BL/6J mice were used for topical treatment.
-
Renal Injury Models: Murine models of reversible unilateral ureteral obstruction (R-UUO) were utilized.
ABT-263 Treatment:
-
In Vitro (EC cells): Cells were treated with varying concentrations of ABT-263, often in combination with other agents like 5-fluorouracil (B62378) (5-FU).
-
In Vivo (Aged Skin): A 5-day topical dorsal skin treatment with 5μM ABT-263 or DMSO (vehicle control) was performed.[1]
-
In Vivo (Renal Injury): Mice were treated with ABT-263 following the reversal of ureteral obstruction.[2]
RNA Extraction and Sequencing:
-
Bulk RNA Sequencing: Total RNA was extracted from treated and control tissues or cells. Following quality control, libraries were prepared and sequenced. The resulting data was analyzed to identify differentially expressed genes between the ABT-263 and control groups.[1]
-
Data Analysis: Gene Set Enrichment Analysis (GSEA) is a common method used to identify coordinately regulated gene sets associated with specific biological pathways.[1][2] The data from some of these studies are available in the Gene Expression Omnibus (GEO) under accession numbers such as GSE189726.[2]
Protein and Gene Expression Validation:
-
Quantitative Real-Time PCR (qRT-PCR): This technique was used to confirm the differential expression of specific genes of interest identified through broader screening methods.
-
Immunoblotting and Immunofluorescence: These methods were employed to validate changes at the protein level, confirming that transcriptomic changes translate to functional alterations in protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by ABT-263 and a typical experimental workflow for differential gene expression analysis.
Caption: Mechanism of ABT-263 induced apoptosis.
Caption: Workflow for differential gene expression analysis.
Caption: Inhibition of pro-survival signaling by ABT-263.
References
Assessing the Specificity of MALT1 Inhibitors: A Comparative Guide
The development of targeted therapies has revolutionized the treatment of various diseases, particularly in oncology and immunology. One such promising target is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of immune cell signaling.[1] MALT1 possesses both scaffolding and proteolytic functions that are crucial for the activation of NF-κB signaling downstream of antigen receptor engagement.[2][3] Its role in driving the survival and proliferation of certain lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), has spurred the development of small molecule inhibitors.[2][4] This guide provides a comparative assessment of the specificity of MALT1 inhibitors, using a hypothetical inhibitor, TH-263, as a reference to evaluate its performance against other known MALT1 inhibitors.
Mechanism of Action of MALT1 Inhibitors
MALT1's proteolytic activity, specifically its ability to cleave and inactivate negative regulators of NF-κB signaling like A20 (TNFAIP3) and CYLD, potentiates the pathway.[3] MALT1 inhibitors aim to block this enzymatic function, thereby suppressing constitutive NF-κB activity and inducing apoptosis in MALT1-dependent cancer cells.[2][4] These inhibitors can be broadly categorized based on their mode of action:
-
Allosteric Inhibitors: These compounds bind to a site distinct from the active site, inducing a conformational change that inhibits protease activity. This is the preferred mode of action for many MALT1 inhibitors currently in development.[2]
-
Covalent Inhibitors: These inhibitors form a permanent covalent bond with the active site of the MALT1 protease.
-
Competitive Inhibitors: These molecules reversibly bind to the active site of the MALT1 enzyme, competing with the natural substrate.
-
Scaffolding Inhibitors: A newer class of inhibitors that disrupt the scaffolding function of MALT1, which is essential for the assembly of the CBM (CARD11-BCL10-MALT1) complex and subsequent signal transduction.[2]
The specificity of these inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. A highly specific inhibitor would ideally only target MALT1, leaving other cellular processes unaffected.
Comparative Analysis of MALT1 Inhibitors
To objectively assess the specificity of a novel MALT1 inhibitor like this compound, its performance must be benchmarked against existing compounds. The following table summarizes key performance metrics for several known MALT1 inhibitors.
| Inhibitor | Type | Target | IC50/GI50 | Known Off-Targets/Selectivity | Reference |
| MI-2 | Covalent | MALT1 Protease | GI50: 0.2-0.5 µM in ABC-DLBCL cell lines | Selective for MALT1 over caspases-3, -8, and -9.[4] | [4] |
| C3 | Peptidomimetic, Irreversible | MALT1 Protease | More potent than MI-2 in ABC-DLBCL lines. | Not specified in the provided text. | [5] |
| JNJ-67856633 | Allosteric | MALT1 Protease | Not specified. | Does not inhibit IκBα phosphorylation, indicating a specific effect on MALT1's proteolytic but not all its scaffolding-related functions.[2] | [2] |
| HST-1021 | Allosteric, Scaffolding | MALT1 Scaffolding | Potently inhibits IκBα phosphorylation. | Leaves MALT1-catalyzed cleavage of BCL10 intact, suggesting a distinct mechanism from protease inhibitors.[2] | [2] |
| SGR-1505 | Allosteric | MALT1 Protease | Potent antitumor efficacy in B-cell lymphoma models. | Not specified. | [1] |
| SY-12696 | Not specified | MALT1 | Efficient for treating BTKi-resistant DLBCL. | Not specified. | [1] |
Experimental Protocols for Assessing Specificity
A rigorous evaluation of a MALT1 inhibitor's specificity involves a combination of biochemical, cellular, and in vivo assays.
1. Biochemical Assays:
-
Enzymatic Assays: The inhibitory activity of the compound is measured against purified MALT1 enzyme. This is often done using a fluorogenic substrate to determine the IC50 value. To assess specificity, the inhibitor is also tested against a panel of other proteases, particularly those with similar substrate specificities or structural homology, such as caspases.[4]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of the inhibitor to MALT1 and other potential off-target proteins.
2. Cell-Based Assays:
-
Cell Viability Assays: The effect of the inhibitor on the proliferation and survival of various cell lines is determined. A specific MALT1 inhibitor is expected to be more potent in MALT1-dependent cell lines (e.g., ABC-DLBCL) compared to MALT1-independent lines (e.g., GCB-DLBCL).[4]
-
Target Engagement Assays: These assays confirm that the inhibitor is interacting with MALT1 within the cellular context. This can be assessed by measuring the inhibition of MALT1 substrate cleavage (e.g., CYLD or BCL10) via Western blotting.[4]
-
Pathway Analysis: The effect of the inhibitor on the NF-κB signaling pathway is evaluated by measuring the phosphorylation of downstream targets like IκBα and the nuclear translocation of NF-κB subunits (e.g., c-REL).[4]
-
Off-Target Profiling in Cells: Unbiased approaches like proteomics (e.g., thermal proteome profiling) or chemical proteomics can be employed to identify the full spectrum of protein targets that the inhibitor interacts with in cells.
3. In Vivo Models:
-
Xenograft Models: The anti-tumor efficacy of the MALT1 inhibitor is evaluated in animal models bearing tumors derived from MALT1-dependent cancer cell lines.[4]
-
Toxicity Studies: In vivo toxicity studies are crucial to assess the overall safety profile of the inhibitor and to identify any potential off-target related adverse effects.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of MALT1 inhibition and the methods used to assess specificity, the following diagrams are provided.
Caption: MALT1 signaling pathway in B-cells.
Caption: Experimental workflow for assessing inhibitor specificity.
References
- 1. MALT1 inhibitors - Page 1 | BioWorld [bioworld.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of TH-263
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of TH-263, a compound utilized in scientific research. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Compound Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C21H20N2O3S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 380.46 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Solubility in Water | 0.0 mg/mL | --INVALID-LINK-- |
| Melting Point | 165.0 - 167.2 °C | --INVALID-LINK-- |
Experimental Protocols: Proper Disposal Procedures for this compound
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it must be treated as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of solid research chemicals and are designed to comply with standard safety regulations.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust particles.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Unused or Expired this compound:
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
-
Contaminated Labware (Solid Waste):
-
This includes items such as gloves, pipette tips, weigh boats, and contaminated bench paper.
-
Collect this waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Solutions Containing this compound (Liquid Waste):
-
As this compound is not soluble in water, it is likely to be used with organic solvents.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass carboy).
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.
-
Do not mix incompatible chemicals in the same waste container.
-
Waste Storage
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
The storage area should be well-ventilated and away from heat sources or direct sunlight.
Disposal
-
Never dispose of this compound in the regular trash or down the drain. [2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately detailing the contents of each waste container.
-
Follow all institutional and local regulations for the final disposal of the chemical waste.[1]
Accidental Spills
In the event of a spill of solid this compound:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the dry material.[1] Avoid raising dust.
-
Place the collected material into a designated hazardous waste container.
-
Decontaminate the spill area and any equipment used for cleanup with alcohol or another suitable solvent, and collect the decontamination materials as hazardous waste.[1]
-
Ventilate the area after cleanup is complete.[1]
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
